molecular formula C14H18Cl2N6S2 B560369 MI-nc (hydrochloride) CAS No. 1934302-23-4

MI-nc (hydrochloride)

货号: B560369
CAS 编号: 1934302-23-4
分子量: 405.4
InChI 键: QFOIGNCIUPMVOO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Menin, a product of the multiple endocrine neoplasia gene, is an essential component of histone methyltransferase complexes involving the mixed lineage leukemia (MLL) gene product. Also, the leukemogenic activity of MLL fusion proteins depends on their direct interaction with menin. MI-nc is a weak inhibitor of the menin-MLL fusion protein interaction (IC50 = 193 μM). It is intended as a negative control compound for tests involving MI-2, which more potently binds menin, blocks the menin-MLL interaction (IC50 = 0.45 μM), and induces apoptosis in cells expressing MLL fusion proteins.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6S2.2ClH/c1-2-10-7-11-12(15-8-16-13(11)22-10)19-3-5-20(6-4-19)14-18-17-9-21-14;;/h7-9H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOIGNCIUPMVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MI-nc (hydrochloride) as a negative control

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: MI-nc (Hydrochloride) as a Negative Control in Menin-MLL Inhibition Studies

Executive Summary

MI-nc (hydrochloride) is the designated negative control reagent for validating the specificity of MI-2 , a first-in-class small molecule inhibitor of the Menin-MLL (Mixed Lineage Leukemia) protein-protein interaction.[1]

In high-fidelity drug development and chromatin biology research, distinguishing on-target efficacy from off-target toxicity is paramount.[1] MI-2 functions by disrupting the bivalent interaction between Menin and oncogenic MLL fusion proteins, leading to the downregulation of HOXA9 and MEIS1.[1][2] MI-nc, a structural analog with >400-fold lower affinity, fails to disrupt this complex.[1]

This guide details the mechanistic rationale, chemical differentiation, and experimental protocols required to use MI-nc to rigorously validate Menin-MLL targeted therapies.[1]

Part 1: The Mechanistic Rationale

The Target: Menin-MLL Interaction

The Menin-MLL complex is a critical oncogenic driver in acute leukemias harboring MLL translocations (MLL-r) and NPM1 mutations.[1] The interaction is essential for the recruitment of the MLL complex to specific genomic loci (e.g., HOXA9, MEIS1), driving leukemic transformation.[1]

  • The Active Agent (MI-2): Binds to the MLL-binding pocket on Menin, displacing MLL fusion proteins.[1] This leads to differentiation and apoptosis of leukemic cells.

  • The Control (MI-nc): Possesses the same core chemical scaffold as MI-2 but lacks the specific functional groups required for high-affinity binding to Menin.[1]

The "Specific vs. Non-Specific" Paradigm

Small molecules often exhibit off-target toxicity (e.g., membrane disruption, general kinase inhibition) at micromolar concentrations.[1]

  • Hypothesis: If a biological effect (e.g., apoptosis, gene downregulation) is observed with MI-2 (active) but not with MI-nc (inactive) at the same concentration, the effect is attributed to specific Menin-MLL inhibition.[1]

  • Null Hypothesis: If both MI-2 and MI-nc induce cell death, the mechanism is likely off-target toxicity unrelated to Menin.[1]

Pathway Visualization

The following diagram illustrates the specific blockade of the Menin-MLL interaction by MI-2 and the lack of effect by MI-nc.[1][3]

Menin_MLL_Pathway cluster_complex Chromatin Complex Menin Menin Menin_MLL Menin-MLL Complex Menin->Menin_MLL + MLL-Fusion MLL_Fusion MLL-Fusion Genes HOXA9 / MEIS1 Expression Menin_MLL->Genes Promotes MI2 MI-2 (Active Inhibitor) MI2->Menin Binds High Affinity (IC50 ~0.45 µM) MI2->Genes Downregulates Diff Differentiation & Apoptosis MI2->Diff Induces MInc MI-nc (Negative Control) MInc->Menin No Binding (IC50 ~193 µM) Leukemia Leukemic Proliferation Genes->Leukemia Drives

Caption: MI-2 blocks the Menin-MLL complex, suppressing HOXA9/MEIS1.[1][2] MI-nc fails to bind Menin, leaving the leukemic pathway intact.[1]

Part 2: Chemical & Pharmacological Profile

To design accurate experiments, researchers must understand the quantitative difference between the active drug and the control.[1]

Structure-Activity Relationship (SAR)

MI-nc is chemically distinct from MI-2 in regions critical for hydrogen bonding or hydrophobic fit within the Menin pocket.[1]

FeatureMI-2 (Active) MI-nc (Control) Implication
Role Menin-MLL InhibitorNegative ControlValidates on-target mechanism.[1][4]
Target Affinity (IC50) ~0.45 µM (446 nM)~193 µM >400-fold difference in potency.
Binding Mode Competes with MLL fusionNegligible bindingMI-nc does not displace MLL.[1]
Cellular Activity Induces differentiation/apoptosisInactive at <20 µMUse MI-nc to rule out solvent toxicity.[1]
Solubility DMSO, Water (limited)DMSO, Water (limited)Both require identical vehicle controls.[1]

Data Source: Grembecka et al., Nature Chemical Biology (2012).[1][3][4][5]

Preparation Guidelines
  • Reconstitution: Dissolve MI-nc (hydrochloride) in DMSO to create a stock solution (typically 10 mM or 20 mM).

  • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Molar Equivalence: Always use MI-nc at the exact same molar concentration as MI-2 in parallel wells.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. The inclusion of MI-nc is the step that converts a "drug screen" into a "mechanism validation."[1]

Protocol A: Cell Viability & Specificity Assay

Objective: Determine if cell death is dependent on Menin-MLL inhibition.[1]

Materials:

  • Target Cells: MLL-rearranged lines (e.g., MV4;11, KOPN-8).[1][2]

  • Control Cells: Non-MLL lines (e.g., HL-60, K562) – Secondary control.[1]

  • Reagents: MI-2, MI-nc, CellTiter-Glo (or CCK-8).[1]

Workflow:

  • Seeding: Plate cells (e.g., 5,000 cells/well) in 96-well plates.

  • Treatment:

    • Group 1 (Vehicle): 0.1% DMSO.[1]

    • Group 2 (Active): MI-2 (dose curve: 10 nM – 10 µM).

    • Group 3 (Control): MI-nc (dose curve: 10 nM – 10 µM).

  • Incubation: Incubate for 72–96 hours (Menin inhibition effects are often delayed due to epigenetic mechanism).[1]

  • Readout: Measure luminescence/absorbance.

Data Interpretation:

  • Valid Result: MI-2 shows dose-dependent killing (IC50 < 1 µM) in MLL cells. MI-nc shows no effect (flat line) up to 10–20 µM.

  • Off-Target Warning: If MI-nc kills cells at 5 µM, the scaffold is toxic, and MI-2 data at that concentration is confounded.[1]

Protocol B: Functional Biomarker Analysis (RT-qPCR)

Objective: Confirm that MI-2 specifically suppresses the Menin-MLL gene signature (HOXA9, MEIS1), while MI-nc does not.[1]

Workflow:

  • Treatment: Treat MV4;11 cells with 2 µM MI-2 or 2 µM MI-nc for 48 hours.

  • Lysis & Extraction: Extract Total RNA.

  • RT-qPCR: Probes for HOXA9, MEIS1, and GAPDH (housekeeping).

  • Analysis: Calculate Fold Change (

    
    ) relative to DMSO.
    

Expected Outcome:

  • MI-2: >50% reduction in HOXA9/MEIS1.[6]

  • MI-nc: No significant reduction (Fold change ≈ 1.0).

Part 4: Decision Logic & Troubleshooting

Use this logic flow to interpret your experimental data.

Decision_Matrix Start Experiment: Treat Cells with MI-2 and MI-nc Check_MI2 Does MI-2 induce phenotype? Start->Check_MI2 Check_MInc Does MI-nc induce phenotype? Check_MI2->Check_MInc Yes Result_Inactive INVALID Drug Inactive or Resistant Cell Line Check_MI2->Result_Inactive No Result_Valid VALIDATION SUCCESS On-Target Mechanism Check_MInc->Result_Valid No Result_Toxic INVALID / OFF-TARGET Non-specific Scaffold Toxicity Check_MInc->Result_Toxic Yes (at same conc)

Caption: Decision matrix for interpreting MI-nc control data. Validity requires MI-2 activity and MI-nc inactivity.[1]

References

  • Grembecka, J., et al. (2012).[1][3][4] Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia.[4][5] Nature Chemical Biology, 8(3), 277–284.[1][3][4][5]

  • Yokoyama, A., et al. (2005).[1][4] The menin tumor suppressor protein is an essential oncogenic cofactor for MLL-associated leukemogenesis.[1][4][6] Cell, 123(2), 207-218.[1][4]

  • Cayman Chemical. (n.d.).[1] MI-nc (hydrochloride) Product Information.

  • Cierpicki, T., & Grembecka, J. (2014).[1] Challenges and opportunities in targeting the menin-MLL interaction. Future Medicinal Chemistry, 6(4), 447–462.[1]

Sources

MI-nc (hydrochloride): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of MI-nc (hydrochloride), a critical negative control compound for studies involving inhibitors of the menin-mixed lineage leukemia (menin-MLL) interaction. Designed for researchers, scientists, and drug development professionals, this document synthesizes key information on sourcing, mechanism of action, and practical application of MI-nc (hydrochloride) in experimental settings.

Introduction: The Role of a Negative Control in Menin-MLL Inhibition Studies

The interaction between the protein menin and members of the mixed lineage leukemia (MLL) family of histone methyltransferases is a critical driver in certain types of acute leukemia.[1] Consequently, the development of small molecule inhibitors targeting this protein-protein interaction is a promising therapeutic strategy. In this context, the use of a structurally related but biologically inactive compound as a negative control is paramount to validate that the observed cellular and molecular effects are specifically due to the inhibition of the menin-MLL interaction.

MI-nc (hydrochloride) serves as this essential negative control for the potent menin-MLL inhibitor, MI-2.[2][3] While MI-2 potently binds to menin and blocks its interaction with MLL with a half-maximal inhibitory concentration (IC50) in the nanomolar range, MI-nc is a weak inhibitor with an IC50 of 193 μM.[2][3] This significant difference in potency, despite structural similarities, allows researchers to confidently attribute the effects of MI-2 to its specific on-target activity.

Sourcing and Procurement of MI-nc (hydrochloride)

The acquisition of high-purity MI-nc (hydrochloride) is the foundational step for reliable and reproducible experimental outcomes. Several reputable suppliers cater to the research community. Below is a comparative overview of key suppliers and their current offerings.

SupplierProduct NameCAS NumberMolecular FormulaFormula WeightPurity
Cayman Chemical MI-nc (hydrochloride)1934302-23-4C₁₄H₁₆N₆S₂ • 2HCl405.4 g/mol ≥98%
APExBIO MI-nc (hydrochloride)1934302-23-4C₁₄H₁₆N₆S₂ • 2HCl405.4 g/mol >98%
MedChemExpress MI-nc dihydrochloride1934302-23-4C₁₄H₁₈Cl₂N₆S₂405.37 g/mol >98%

Pricing Information (as of February 2026):

Supplier1 mg5 mg10 mg25 mg50 mg
Cayman Chemical (via Biocompare) ----$89.00[4]
APExBIO $91.00$318.00$589.00$1,358.00-
MedChemExpress $186.00$464.00$854.00-Request Quote

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of MI-nc (hydrochloride) is crucial for its proper handling, storage, and use in experiments.

Solubility:

SolventSolubility
DMSO1.3 mg/mL[2]
DMF0.5 mg/mL[3]
Ethanol0.1 mg/mL[2]
PBS (pH 7.2)0.16 mg/mL[3]

Storage and Stability:

MI-nc (hydrochloride) is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[2] For experimental use, it is advisable to prepare fresh solutions. If stock solutions in organic solvents like DMSO are prepared, they should be stored in tightly sealed vials at -20°C or -80°C and undergo a limited number of freeze-thaw cycles.

Mechanism of Action: A Weak Inhibitor of the Menin-MLL Interaction

The primary utility of MI-nc (hydrochloride) lies in its well-characterized lack of potent biological activity against the menin-MLL interaction. Menin acts as a scaffold protein, and its interaction with MLL is essential for the recruitment of the MLL complex to target genes, leading to histone H3 lysine 4 (H3K4) methylation and subsequent gene expression.[5] In MLL-rearranged leukemias, the MLL fusion protein aberrantly activates downstream targets like the HOXA9 and MEIS1 genes, driving leukemogenesis.

MI-2, the active compound, binds to a pocket on menin that is critical for the MLL interaction, thereby displacing MLL and inhibiting the downstream oncogenic signaling. MI-nc, due to subtle structural differences, exhibits significantly weaker binding to this pocket, resulting in a much higher IC50 value.[3] This differential binding affinity is the cornerstone of its function as a negative control.

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibitors Experimental Compounds Menin Menin MLL MLL Fusion Protein Menin->MLL Interaction Histones Histones MLL->Histones Recruitment to Chromatin Target_Genes Target Genes (e.g., HOXA9, MEIS1) Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives H3K4me3 H3K4 Trimethylation Histones->H3K4me3 Methylation H3K4me3->Target_Genes Gene Activation MI2 MI-2 (Active Inhibitor) MI2->Menin Potent Inhibition (IC50 = 0.45 µM) MInc MI-nc (Negative Control) MInc->Menin Weak Inhibition (IC50 = 193 µM) FP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Menin Protein - Labeled MLL Peptide - Assay Buffer Start->Prepare_Reagents Serial_Dilutions Prepare Serial Dilutions: - MI-2 (Positive Control) - MI-nc (Negative Control) - DMSO (Vehicle) Prepare_Reagents->Serial_Dilutions Plate_Setup Plate Setup (384-well): - Add Buffer, Peptide, Protein - Add Compounds/Vehicle Serial_Dilutions->Plate_Setup Incubation Incubate at RT (30-60 min, dark) Plate_Setup->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the Fluorescence Polarization (FP) assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is another robust biochemical assay for quantifying protein-protein interactions.

Principle: This assay uses a donor fluorophore (e.g., terbium-cryptate labeled anti-His antibody) and an acceptor fluorophore (e.g., streptavidin-XL665) that are brought into proximity when His-tagged menin binds to a biotinylated MLL peptide. [6]Excitation of the donor leads to energy transfer to the acceptor and a specific FRET signal. An inhibitor disrupts this interaction, leading to a loss of the FRET signal.

Materials:

  • His-tagged recombinant human menin protein

  • Biotinylated MLL peptide

  • Terbium-cryptate labeled anti-6XHis antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • TR-FRET assay buffer

  • MI-2 and MI-nc (hydrochloride)

  • DMSO

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add the His-tagged menin and biotinylated MLL peptide.

  • Add the serially diluted compounds and a DMSO vehicle control.

  • Add the terbium-labeled anti-His antibody and streptavidin-XL665.

  • Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

  • Calculate the TR-FRET ratio and determine the IC50 values. As with the FP assay, MI-nc should have a significantly higher IC50 than MI-2.

Quantitative Real-Time PCR (qRT-PCR) for Downstream Gene Expression

This cell-based assay assesses the functional consequences of menin-MLL inhibition.

Principle: Inhibition of the menin-MLL interaction is expected to downregulate the expression of downstream target genes such as HOXA9 and MEIS1. [5]By treating MLL-rearranged leukemia cells with an inhibitor and its negative control, changes in the mRNA levels of these genes can be quantified.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4;11, MOLM-13)

  • Cell culture medium and supplements

  • MI-2 and MI-nc (hydrochloride)

  • DMSO

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Seed the leukemia cells in appropriate culture plates.

  • Treat the cells with a range of concentrations of MI-2, MI-nc (hydrochloride), and a DMSO vehicle control for a predetermined time (e.g., 24-72 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Perform reverse transcription to synthesize cDNA.

  • Set up the qPCR reactions with primers for the target genes and the housekeeping gene.

  • Run the qPCR and analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

  • Treatment with MI-2 should result in a dose-dependent decrease in HOXA9 and MEIS1 expression, while MI-nc should have minimal to no effect at equivalent concentrations.

Conclusion

MI-nc (hydrochloride) is an indispensable tool for researchers working on the development of menin-MLL inhibitors. Its well-defined lack of potent activity, coupled with its structural similarity to active inhibitors like MI-2, provides the necessary rigor for validating on-target effects in both biochemical and cell-based assays. By carefully selecting a reputable supplier and employing appropriate experimental protocols, researchers can ensure the integrity and reproducibility of their findings in this promising area of cancer drug discovery.

References

  • Biocompare. Neamine (hydrochloride) from Cayman Chemical. Available at: [Link]

  • Kura Oncology. (2021). Clinical-Stage Menin Inhibitor KO-539 is Synergistically Active with Multiple Classes of Targeted Agents in KMT2A/MLL-r and NPM1. Available at: [Link]

  • National Center for Biotechnology Information. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. Available at: [Link]

  • Grembecka, J., He, S., Shi, A., et al. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia.
  • Borkin, D., He, S., Miao, H., et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer cell, 27(4), 589–602.
  • Sahoo, S., et al. (2022). HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities.
  • Chen, Y., et al. (2023). Systematic characterization of the HOXA9 downstream targets in MLL-r leukemia by noncoding CRISPR screens. Oncogene, 42(48), 3625–3637.
  • Zuber, J., et al. (2007). Interaction of MLL Amino Terminal Sequences with Menin Is Required for Transformation. Cancer Research, 67(15), 7173-7177.
  • Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target. (2020). Cancers, 12(1), 213.
  • Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c). (2023). ZORA (Zurich Open Repository and Archive).
  • Examination of in vitro and in vivo antitumor activity of Menin-MLL inhibitor, D0060-319. (2023). Journal of Clinical Oncology, 41(16_suppl), e19028-e19028.
  • DCReport. Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Available at: [Link]

  • nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]

  • ResearchGate. Protocol for Fluorescence Polarization Assay Using GI224329. Available at: [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (2013).
  • Kura Oncology. (2021). Clinical-Stage Menin Inhibitor KO-539 is Synergistically Active with Multiple Classes of Targeted Agents in KMT2A/MLL-r and NPM1. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of MI-nc (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of MI-nc (hydrochloride), a weak inhibitor of the menin-MLL fusion protein interaction often utilized as a negative control in research settings.[1] A thorough understanding of its solubility and stability is paramount for ensuring the integrity of experimental data and for its potential application in early-stage drug development. This document will delve into the theoretical and practical aspects of characterizing MI-nc (hydrochloride), offering field-proven insights and detailed methodologies.

Core Characteristics of MI-nc (hydrochloride)

MI-nc (hydrochloride) is a thienopyrimidine derivative with the chemical name 6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]-thieno[2,3-d]pyrimidine, dihydrochloride.[2]

Chemical Structure:

Figure 2: Workflow for Thermodynamic Solubility Determination.

2.2.2. Kinetic Solubility via Nephelometry

Kinetic solubility provides a measure of how readily a compound precipitates from a supersaturated solution, which is often more relevant for in vitro high-throughput screening assays where compounds are introduced from a DMSO stock. [3] Experimental Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of MI-nc (hydrochloride) in DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.

  • Aqueous Addition: Add a buffered aqueous solution (e.g., PBS, pH 7.4) to all wells simultaneously.

  • Precipitation Detection: Monitor the formation of precipitate over time by measuring the turbidity of each well using a nephelometer. [3][4]The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

Figure 3: Workflow for Kinetic Solubility Determination.

Stability Profile: Ensuring Compound Integrity

The stability of MI-nc (hydrochloride) is a critical parameter that influences its storage, handling, and interpretation of experimental results.

Solid-State and Solution Stability

Solid-State Stability: Commercial suppliers indicate that MI-nc (hydrochloride) is stable for at least four years when stored as a solid at -20°C.

Solution Stability: It is generally recommended to use freshly prepared solutions of MI-nc (hydrochloride). One supplier explicitly advises against long-term storage of the solution. If storage is necessary, it should be for a short duration at -20°C or -80°C in a suitable solvent like DMSO. A freeze-thaw stability study is recommended to assess the impact of multiple uses of a stock solution.

Forced Degradation Studies: A Predictive Approach

Forced degradation studies are essential for identifying potential degradation pathways and for the development of a stability-indicating analytical method. Based on the thienopyrimidine core of MI-nc (hydrochloride), the following stress conditions are recommended.

3.2.1. Hydrolytic Degradation

  • Acidic Conditions: Treat a solution of MI-nc (hydrochloride) with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Basic Conditions: Treat a solution of MI-nc (hydrochloride) with 0.1 M NaOH at room temperature. The thienopyrimidine core may be susceptible to alkaline hydrolysis.

  • Neutral Conditions: Reflux a solution of MI-nc (hydrochloride) in water.

3.2.2. Oxidative Degradation

Treat a solution of MI-nc (hydrochloride) with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. The sulfur and nitrogen atoms in the heterocyclic rings are potential sites for oxidation.

3.2.3. Photolytic Degradation

Expose a solid sample and a solution of MI-nc (hydrochloride) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. [5]A parallel sample should be protected from light as a control.

3.2.4. Thermal Degradation

Expose a solid sample of MI-nc (hydrochloride) to dry heat (e.g., 80°C) for an extended period. A solution of the compound should also be subjected to thermal stress.

Forced_Degradation_Studies cluster_compound MI-nc (hydrochloride) cluster_stress Stress Conditions cluster_analysis Analysis Compound Solid & Solution Hydrolysis Acidic (HCl) Basic (NaOH) Neutral (H2O) Compound->Hydrolysis Oxidation Oxidative (H2O2) Compound->Oxidation Photolysis Photolytic (Light/UV) Compound->Photolysis Thermal Thermal (Heat) Compound->Thermal Analysis Stability-Indicating HPLC-UV Method Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Thermal->Analysis

Figure 4: Overview of Forced Degradation Studies.

Development of a Stability-Indicating HPLC-UV Method

A stability-indicating analytical method is crucial for accurately quantifying the parent compound in the presence of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and robust approach.

Proposed HPLC Method Parameters:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

  • Detection: Based on the chromophores in the MI-nc structure, UV detection in the range of 254-330 nm should be evaluated.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion and Recommendations

This technical guide provides a framework for understanding and evaluating the solubility and stability of MI-nc (hydrochloride). While some foundational data is available from commercial sources, a comprehensive characterization requires rigorous experimental work. Researchers and drug development professionals are encouraged to perform the detailed solubility and stability studies outlined herein to ensure the quality and reliability of their work. The development of a validated stability-indicating HPLC method is a critical first step that will underpin all subsequent characterization efforts. By following these guidelines, a robust and comprehensive dataset for MI-nc (hydrochloride) can be generated, facilitating its effective use in research and development.

References

  • Solubility Determination of Chemicals by Nephelometry - JRC Publications Repository. (URL: [Link])

  • Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed. (URL: [Link])

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. (URL: [Link])

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. (URL: [Link])

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

Sources

Methodological & Application

Application Notes and Protocols for the Use of MI-nc (hydrochloride) in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of MI-nc (hydrochloride) as a Negative Control

MI-nc (hydrochloride) is a crucial reagent for researchers investigating the menin-mixed lineage leukemia (MLL) protein-protein interaction, a critical dependency in certain types of acute leukemia.[1][2] It is a weak inhibitor of this interaction, with a high half-maximal inhibitory concentration (IC50) of 193 μM.[1][2] This characteristic makes it an ideal negative control for its potent counterpart, MI-2, which inhibits the menin-MLL interaction at a much lower IC50 of 0.45 μM and induces apoptosis in cells expressing MLL fusion proteins.[1] The primary application of MI-nc (hydrochloride) is to ensure that the observed cellular effects in experiments using MI-2 are specifically due to the inhibition of the menin-MLL interaction and not a result of off-target effects of the chemical scaffold.

These application notes provide a comprehensive guide for the effective use of MI-nc (hydrochloride) in a cell culture setting, covering everything from the preparation of stock solutions to detailed experimental protocols and data interpretation.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of MI-nc (hydrochloride) is fundamental to its proper handling and use in cell culture experiments.

PropertyValueSource
Molecular Weight 405.4 g/mol [1]
Formula C₁₄H₁₆N₆S₂·2HCl[1]
Appearance Crystalline solid[1]
Storage Store at -20°C[1]
Solubility DMSO: ~1.3 mg/mL[1]
DMF: ~0.5 mg/mL[1]
Ethanol: ~0.1 mg/mL[1]
PBS (pH 7.2): ~0.16 mg/mL[1]

Note: Due to its limited aqueous solubility, DMSO is the recommended solvent for preparing high-concentration stock solutions for cell culture applications.

Mechanism of Action: The Menin-MLL Interaction

The MLL gene is a frequent target of chromosomal translocations, leading to the formation of oncogenic MLL fusion proteins that are key drivers in a significant portion of acute leukemias.[1] The oncogenic activity of these MLL fusion proteins is critically dependent on their interaction with the protein menin.[1] This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, leading to aberrant gene expression and leukemogenesis. Small molecules that disrupt the menin-MLL interaction, such as MI-2, have shown therapeutic promise by reversing this oncogenic activity.[1][2]

MI-nc (hydrochloride), while structurally related to MI-2, exhibits significantly weaker binding to menin and is therefore a poor inhibitor of the menin-MLL interaction.[1] This makes it an excellent tool for validating the specificity of more potent inhibitors.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of MI-nc (hydrochloride) in DMSO

This protocol describes the preparation of a 10 mM stock solution, which can be further diluted to working concentrations for cell culture experiments.

Materials:

  • MI-nc (hydrochloride) powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculation:

    • The molecular weight of MI-nc (hydrochloride) is 405.4 g/mol .

    • To prepare a 10 mM (0.01 M) solution, you will need 4.054 mg of MI-nc (hydrochloride) per 1 mL of DMSO.

    • Calculation: 0.01 mol/L * 405.4 g/mol = 4.054 g/L = 4.054 mg/mL

  • Weighing:

    • Carefully weigh out the desired amount of MI-nc (hydrochloride) powder. For example, for 1 mL of a 10 mM stock, weigh 4.054 mg.

  • Dissolving:

    • Aseptically add the appropriate volume of sterile DMSO to the vial containing the MI-nc (hydrochloride) powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Note on DMSO Concentration: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[3][4][5]

Protocol 2: Cell Viability (MTT) Assay Using MI-nc (hydrochloride) as a Negative Control

This protocol outlines the use of MI-nc (hydrochloride) in a cell viability assay to confirm that the effects of a potent menin-MLL inhibitor are target-specific. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9]

Cell Lines: This protocol is suitable for leukemia cell lines known to be dependent on the menin-MLL interaction, such as MV4;11 and KOPN-8 (human MLL-rearranged leukemia cell lines), or mouse bone marrow cells transduced with MLL-AF9.[1][10]

Materials:

  • Leukemia cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • 96-well cell culture plates

  • MI-nc (hydrochloride) 10 mM stock solution in DMSO

  • Potent menin-MLL inhibitor (e.g., MI-2) 10 mM stock solution in DMSO

  • Vehicle control (sterile DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

Caption: Workflow for a cell viability (MTT) assay.

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow the cells to acclimate.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the potent inhibitor (e.g., MI-2) and MI-nc (hydrochloride) in complete medium. A typical concentration range for MI-2 would be from 1 µM to 50 µM. For MI-nc, use the same concentration range to serve as a direct negative control.

    • Also, prepare a vehicle control by diluting DMSO in the medium to the same final concentration as in the highest compound treatment.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the prepared compound dilutions, MI-nc dilutions, or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[6][8]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well.[6][8]

    • Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are completely dissolved. Gentle mixing on a plate shaker can expedite this process.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

    • Plot the dose-response curves for both the potent inhibitor and MI-nc.

Expected Results:

The potent menin-MLL inhibitor (MI-2) should show a dose-dependent decrease in cell viability in MLL-rearranged leukemia cells. In contrast, MI-nc (hydrochloride) should not exhibit a significant effect on cell viability at the same concentrations, confirming that the observed cytotoxicity of the potent inhibitor is due to its specific on-target activity.

Signaling Pathway Context:

Menin_MLL_Pathway Menin Menin Target_Genes Target Genes (e.g., HOXA9, MEIS1) Menin->Target_Genes Recruits MLL_fusion MLL Fusion Protein MLL_fusion->Target_Genes Binds Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives MI2 MI-2 (Potent Inhibitor) MI2->Menin Inhibits Interaction MI_nc MI-nc (Negative Control) MI_nc->Menin Weakly Inhibits

Caption: The role of menin-MLL interaction in leukemogenesis and points of intervention.

Troubleshooting and Considerations

  • Compound Precipitation: If precipitation is observed upon dilution of the DMSO stock in aqueous culture medium, prepare an intermediate dilution in a co-solvent or perform serial dilutions.

  • DMSO Toxicity: Always include a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent on cell viability. If DMSO toxicity is a concern, the concentration should be kept at or below 0.1%.

  • Cell Line Specificity: The effects of menin-MLL inhibitors are specific to cell lines dependent on this interaction. It is advisable to include a non-MLL-rearranged leukemia cell line as an additional negative control to demonstrate specificity.

  • Inconsistent Results: Ensure consistent cell seeding densities and accurate pipetting. Variations in these can lead to significant variability in assay results.

Conclusion

MI-nc (hydrochloride) is an indispensable tool for researchers studying the menin-MLL axis in leukemia. Its use as a negative control provides the necessary rigor to validate that the biological effects observed with potent inhibitors are a direct consequence of targeting the menin-MLL protein-protein interaction. By following the detailed protocols and considering the key principles outlined in these application notes, researchers can confidently generate robust and reproducible data, advancing our understanding of MLL-rearranged leukemias and the development of targeted therapies.

References

  • Grembecka, J., He, S., Shi, A., et al. Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nature chemical biology, 8(3), 277–284 (2012). [Link]

  • Grembecka, J., et al. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia. ResearchGate. [Link]

  • Assay Guidance Manual. Cell Viability Assays. NCBI Bookshelf. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Protocol Online. DMSO usage in cell culture. [Link]

  • ResearchGate. Effect of MI-2 and MI-3 in human MLL leukemia cells. [Link]

  • Bio-protocol. Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Quora. How to dilute DMSO 100% if I want to make 2.5%, 5%, and 10% DMSO for 10 ml in each concentration. [Link]

Sources

Application Notes and Protocols for the Use of MI-nc (hydrochloride) in Leukemia Cell Line-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on the Strategic Implementation of a Negative Control for Menin-MLL Interaction Inhibitors

Author: Your Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper utilization of MI-nc (hydrochloride) in studies involving leukemia cell lines. Contrary to potential misconceptions, MI-nc (hydrochloride) is not a direct c-Myc inhibitor but serves a critical and distinct role as a negative control for a class of targeted therapeutics that disrupt the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This guide will detail the scientific rationale for its use, provide validated protocols for its application alongside active inhibitors, and explain how to interpret the resulting data to ensure the specificity and integrity of experimental findings in the context of MLL-rearranged leukemias.

Section 1: Scientific Foundation - The Menin-MLL Interaction and the Imperative for a Negative Control

The c-Myc oncoprotein is a critical driver in many cancers, including various leukemias.[1][2] However, the specific compound of interest, MI-nc (hydrochloride), is not a direct inhibitor of c-Myc. Instead, it is a tool compound related to a different, yet equally important, oncogenic driver in specific leukemia subtypes: the interaction between menin and MLL fusion proteins.[3][4]

1.1 The Menin-MLL Axis in Leukemia

In a significant subset of acute leukemias, particularly those with rearrangements of the KMT2A gene (formerly MLL), the resulting MLL fusion proteins are dependent on a direct interaction with the nuclear protein menin to drive their leukemogenic gene expression program. This menin-MLL interaction is essential for the maintenance of the leukemic state, making it a prime therapeutic target.

Small molecule inhibitors, such as MI-2, have been developed to specifically block the binding pocket on menin that recognizes MLL. By disrupting this interaction, these inhibitors can induce apoptosis and differentiation in MLL-rearranged leukemia cells.[3]

1.2 The Role of MI-nc (hydrochloride): Establishing Specificity

MI-nc (hydrochloride) is a structural analog of active menin-MLL inhibitors like MI-2, but it is designed to be a weak or inactive binder.[3] Its purpose is not to elicit a biological effect, but to serve as an experimental negative control. In any scientifically rigorous study, it is crucial to demonstrate that the observed cellular effects (e.g., cell death, changes in gene expression) are due to the specific inhibition of the intended target (the menin-MLL interaction) and not due to off-target effects or general compound toxicity.

By treating a set of cells with the active inhibitor (e.g., MI-2) and a parallel set with MI-nc at the same concentrations, researchers can confidently attribute the differential effects to the specific on-target activity of the active compound.

1.3 Signaling Pathway Overview

The following diagram illustrates the critical role of the menin-MLL interaction in driving leukemogenesis and highlights where active inhibitors act and why MI-nc is used as a control.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus cluster_inhibition Therapeutic Intervention Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Essential Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_Fusion->DNA Binds DNA Leukemogenesis Leukemic Transformation & Cell Survival DNA->Leukemogenesis MI2 MI-2 (Active Inhibitor) MI2->Menin Blocks Interaction MI_nc MI-nc (Negative Control) MI_nc->Menin Weak/No Binding

Caption: Mechanism of menin-MLL inhibition and the role of MI-nc.

Section 2: Pre-Experimental Planning and Reagent Preparation

Success in using MI-nc as a control is predicated on careful experimental design and reagent handling.

2.1 Cell Line Selection

The choice of cell lines is paramount. Your experimental panel should include:

  • Positive Control Cell Lines: Leukemia cell lines with known MLL rearrangements (e.g., MOLM-13, MV4-11, RS4;11). These cells are expected to be sensitive to active menin-MLL inhibitors and should show no response to MI-nc.

  • Negative Control Cell Lines: Leukemia cell lines without MLL rearrangements (e.g., Jurkat, K562). These cells should be insensitive to both the active inhibitor and MI-nc, demonstrating the specificity of the therapeutic approach for MLL-rearranged leukemias.

2.2 Reagent Preparation and Storage

  • Solvent: Both MI-nc (hydrochloride) and the active comparator (e.g., MI-2) should be dissolved in the same high-purity, sterile solvent (typically DMSO) to create concentrated stock solutions (e.g., 10-50 mM).

  • Stock Solutions: Prepare high-concentration stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C as recommended by the manufacturer.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in sterile cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

Section 3: Core Protocols for Validating Specificity with MI-nc

The following protocols are designed to be run in parallel for the active inhibitor, MI-nc, and a vehicle control.

3.1 Protocol: Cell Viability/Cytotoxicity Assay

This assay determines the effect of the compounds on cell proliferation and viability.

Workflow Diagram:

Viability_Workflow Start Seed Leukemia Cells in 96-well Plates Prepare Prepare Serial Dilutions: - Active Inhibitor - MI-nc (hydrochloride) - Vehicle Control (DMSO) Start->Prepare Treat Add Compounds to Wells (Final Concentration Range: e.g., 0.1 µM to 50 µM) Prepare->Treat Incubate Incubate for 48-96 hours (37°C, 5% CO2) Treat->Incubate Assay Add Viability Reagent (e.g., CellTiter-Glo®, MTT) Incubate->Assay Read Measure Signal (Luminescence or Absorbance) Assay->Read Analyze Normalize Data to Vehicle Control and Plot Dose-Response Curves Read->Analyze End Determine IC50 Values Analyze->End

Caption: Workflow for a cell viability dose-response experiment.

Step-by-Step Method:

  • Cell Seeding: Seed leukemia cells in suspension into a 96-well, clear-bottom, white-walled plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well in 90 µL of medium).

  • Compound Preparation: Prepare 10X working solutions of the active inhibitor and MI-nc by serial dilution. Also, prepare a 10X vehicle control solution.

  • Treatment: Add 10 µL of the 10X working solutions to the appropriate wells to achieve the final desired concentrations. Include wells treated with vehicle only.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (typically 72 hours).

  • Assay: Add a viability reagent according to the manufacturer's protocol (e.g., CellTiter-Glo® for ATP measurement, a robust indicator of viability).

  • Data Acquisition: Read the plate on a luminometer.

  • Analysis:

    • Subtract background (wells with medium only).

    • Normalize the signal of treated wells to the average of the vehicle-treated wells (set as 100% viability).

    • Plot the normalized viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Expected Outcome: The active inhibitor should yield a potent IC50 value in MLL-rearranged cells, while MI-nc should show a significantly higher (or no) IC50, ideally outside the relevant concentration range.

CompoundCell Line (MLL-rearranged)Cell Line (MLL-wildtype)
Active Inhibitor (e.g., MI-2) Expected IC50: Low µM rangeExpected IC50: > 50 µM
MI-nc (hydrochloride) Expected IC50: > 50 µM[3]Expected IC50: > 50 µM

3.2 Protocol: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay confirms if the observed decrease in viability is due to the induction of programmed cell death.

Step-by-Step Method:

  • Treatment: Seed cells in 6-well plates and treat with the active inhibitor and MI-nc at a concentration known to affect viability (e.g., 2-5x the IC50 of the active drug) for 24-48 hours. Include a vehicle control.

  • Harvesting: Harvest cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Expected Outcome: Treatment with the active inhibitor in MLL-rearranged cells should show a significant increase in the percentage of Annexin V-positive cells compared to the vehicle control. In contrast, MI-nc-treated cells should have an apoptosis profile similar to the vehicle control.

Section 4: Data Interpretation and Troubleshooting

  • Clear Separation is Key: The primary goal is to observe a large, statistically significant difference in activity between the active inhibitor and MI-nc. If MI-nc shows significant cytotoxicity at concentrations where the active inhibitor is effective, it may indicate a shared off-target toxicity, confounding the results.

  • Inconsistent Results: If results are inconsistent, verify the identity and purity of the compounds, check for cell line contamination (e.g., mycoplasma), and ensure consistent cell seeding densities and solvent concentrations.

  • MI-nc Shows Activity: If MI-nc unexpectedly shows biological activity, consider the possibility that the cell line has a vulnerability unrelated to the menin-MLL axis that is affected by the compound's chemical scaffold. Testing on a broader panel of cell lines can help clarify this.

Section 5: References

  • Time in Chatham County, US. Google Search. Accessed February 7, 2024.

  • c-Myc inhibition prevents leukemia initiation in mice and impairs the growth of relapsed and induction failure pediatric T-ALL cells. PubMed Central. Accessed February 7, 2024.

  • MI-nc (hydrochloride) (CAS Number: 1934302-23-4). Cayman Chemical. Accessed February 7, 2024.

  • c-Myc Inhibitors. Santa Cruz Biotechnology. Accessed February 7, 2024.

  • The long journey to bring a Myc inhibitor to the clinic. Journal of Cell Biology. Accessed February 7, 2024.

  • Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. MDPI. Accessed February 7, 2024.

  • Matrine, a potential c-Myc inhibitor, suppresses ribosome biogenesis and nucleotide metabolism in myeloid leukemia. Frontiers. Accessed February 7, 2024.

  • c-Myc | Inhibitors. MedchemExpress.com. Accessed February 7, 2024.

  • MI-nc (hydrochloride) - Menin-MLL Interaction Inhibitor. APExBIO. Accessed February 7, 2024.

Sources

Application Notes and Protocols for MTA-Cooperative PRMT5 Inhibitors in Epigenetic Research

Author: BenchChem Technical Support Team. Date: February 2026

Errata and Clarification: The Role of MI-nc (hydrochloride) in Epigenetic Research

Before proceeding to the detailed application notes, it is crucial to address a common point of confusion regarding the molecular target of MI-nc (hydrochloride). Initial interest in this compound in the context of advanced epigenetic inhibitors has led to its mistaken association with the PRMT5-MTA complex. Our comprehensive review of the scientific literature confirms that MI-nc (hydrochloride) is NOT an inhibitor of the PRMT5-MTA complex.

Instead, MI-nc (hydrochloride) serves as a negative control for a different class of epigenetic modulators: inhibitors of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction . It is a structural analog of potent menin-MLL inhibitors, such as MI-2, but exhibits significantly weaker activity.[1][2][3] This distinction is critical for the proper design and interpretation of experiments.

  • MI-2: A potent inhibitor of the menin-MLL interaction with an IC50 of approximately 0.45 µM.[1]

  • MI-nc (hydrochloride): A weak inhibitor with an IC50 of 193 µM, making it suitable as a negative control to differentiate specific effects of menin-MLL inhibition from off-target or compound-scaffold effects.[1][2][3]

Given the user's interest in the inhibition of the PRMT5-MTA complex—a cutting-edge target in oncology—this guide will now focus on the correct class of molecules: MTA-Cooperative PRMT5 Inhibitors . We will provide the detailed application notes and protocols for these compounds, which represent the true state-of-the-art in this area of epigenetic research.

Section 1: Scientific Foundation and Mechanism of Action

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[4] This epigenetic modification plays a key role in regulating essential cellular processes, including RNA splicing, DNA damage response, cell cycle progression, and apoptosis.[4] Dysregulation of PRMT5 activity is implicated in numerous cancers, making it a compelling therapeutic target.

A pivotal breakthrough in targeting PRMT5 came with the discovery of a synthetic lethal relationship between PRMT5 and the methylthioadenosine phosphorylase (MTAP) gene.[5][6][7] The MTAP gene is frequently co-deleted with the adjacent tumor suppressor gene CDKN2A in approximately 10-15% of all human cancers.[4]

This genetic event creates a unique therapeutic window, which is exploited by MTA-cooperative PRMT5 inhibitors.

The Principle of Synthetic Lethality
  • Normal (MTAP-WT) Cells: In healthy cells, the MTAP enzyme metabolizes 5'-methylthioadenosine (MTA), a natural byproduct of polyamine synthesis, keeping its intracellular concentration low.[7]

  • Cancer (MTAP-null) Cells: In cancer cells with MTAP deletion, the MTAP enzyme is absent. This leads to a massive accumulation of MTA.[4]

  • MTA as a Weak Endogenous Inhibitor: The accumulated MTA binds to PRMT5, acting as a weak, natural inhibitor and rendering the cancer cells highly dependent on the remaining PRMT5 activity for survival.[4][7]

  • MTA-Cooperative Inhibition: Advanced inhibitors like MRTX1719 and TNG908 are designed to bind specifically and potently to the PRMT5-MTA complex.[6][8][9] This cooperative binding mechanism allows for highly selective and potent inhibition of PRMT5 only in MTAP-deleted cancer cells where MTA levels are high, while largely sparing normal, healthy cells.[8][9]

This targeted approach leads to the selective killing of MTAP-deleted cancer cells.[5][6]

cluster_0 MTAP Wild-Type (Normal Cell) cluster_1 MTAP-Deleted (Cancer Cell) polyamines_wt Polyamine Synthesis MTA_wt MTA (low levels) polyamines_wt->MTA_wt MTAP_wt MTAP Enzyme (Active) MTA_wt->MTAP_wt methionine_wt Methionine Salvage MTAP_wt->methionine_wt PRMT5_wt PRMT5 Activity (Normal) survival_wt Cell Survival PRMT5_wt->survival_wt polyamines_null Polyamine Synthesis MTA_null MTA (Accumulates) polyamines_null->MTA_null MTAP_null MTAP Enzyme (Deleted) MTA_null->MTAP_null PRMT5_null PRMT5 Activity (Partially Inhibited) MTA_null->PRMT5_null weak inhibition apoptosis_null Cell Death (Apoptosis) PRMT5_null->apoptosis_null inhibitor MTA-Cooperative PRMT5 Inhibitor (e.g., MRTX1719) inhibitor->PRMT5_null strong inhibition

Caption: Synthetic lethality of MTA-cooperative PRMT5 inhibitors.

Section 2: Data Presentation: Selective Potency of MTA-Cooperative Inhibitors

The defining characteristic of MTA-cooperative PRMT5 inhibitors is their profound selectivity for cancer cells lacking the MTAP enzyme. This is quantified by comparing the half-maximal inhibitory concentration (IC50) in isogenic cell line pairs (cell lines that are genetically identical except for the presence or absence of the MTAP gene).

CompoundCell LineMTAP StatusAssay TypeIC50 ValueSelectivity (WT/null)Reference
MRTX1719 HCT116MTAP-nullSDMA Inhibition (96h)8 nM>70-fold[5][9]
HCT116MTAP-WTSDMA Inhibition (96h)>1 µM[5][9]
Panel MedianMTAP-nullCell Viability (5-day)90 nM~24-fold[5][10]
Panel MedianMTAP-WTCell Viability (5-day)2.2 µM[5][10]
TNG908 HAP1MTAP-nullSDMA Inhibition (acute)9 nM20-fold[8]
HAP1MTAP-WTSDMA Inhibition (acute)180 nM[8]
HAP1MTAP-nullCell Viability (7-day)~150 nM15-fold[8]
HAP1MTAP-WTCell Viability (7-day)~2.25 µM[8]

Section 3: Experimental Protocols

The following protocols provide a framework for evaluating the efficacy and mechanism of action of MTA-cooperative PRMT5 inhibitors in both in vitro and in vivo settings.

Protocol 3.1: In Vitro Cell Viability Assay

This protocol determines the cytotoxic or cytostatic effect of a PRMT5 inhibitor on MTAP-null versus MTAP-WT cancer cell lines.

Causality: The extended incubation period (5-10 days) is critical. Unlike acute cytotoxic agents, PRMT5 inhibitors induce cell death through a slower process involving the disruption of essential cellular machinery like the spliceosome, leading to cell cycle arrest and eventual apoptosis. Shorter assays may underestimate the compound's potency.[5]

Methodology:

  • Cell Plating: Seed MTAP-null and MTAP-WT isogenic paired cell lines in 96-well plates at a low density (e.g., 500-1000 cells/well) to allow for a multi-day growth period.

  • Compound Preparation: Prepare a 10-point serial dilution of the MTA-cooperative PRMT5 inhibitor (e.g., MRTX1719) and a non-cooperative inhibitor (e.g., GSK3326595) in appropriate cell culture medium. Include a DMSO-only vehicle control.

  • Treatment: After allowing cells to adhere overnight, replace the medium with the medium containing the serially diluted compounds.

  • Incubation: Incubate the plates for 5 to 10 days at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a luminescent assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value for each cell line.

Protocol 3.2: Western Blot for SDMA Pharmacodynamic Marker

This protocol measures the direct target engagement of the PRMT5 inhibitor by quantifying the reduction in symmetric dimethylarginine (SDMA), the enzymatic product of PRMT5.

Causality: A reduction in global SDMA levels is the most direct and reliable pharmacodynamic (PD) biomarker of PRMT5 enzymatic inhibition.[6][9] This assay confirms that the observed phenotype (e.g., loss of viability) is a direct result of on-target enzyme inhibition.

Methodology:

  • Cell Treatment: Plate MTAP-null and MTAP-WT cells and treat with various concentrations of the PRMT5 inhibitor for 48-96 hours.

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

  • Antibody Incubation:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Primary Antibody: Incubate overnight at 4°C with a primary antibody targeting total SDMA (e.g., Cell Signaling Technology #13222) or a specific methylated substrate like SmD3. Use an antibody for a loading control (e.g., β-actin or GAPDH).

    • Secondary Antibody: Wash the membrane with TBST and incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity for SDMA and normalize to the loading control to determine the dose-dependent reduction in PRMT5 activity.

Protocol 3.3: In Vivo Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of an MTA-cooperative PRMT5 inhibitor in a living organism using a mouse xenograft model.

Causality: While in vitro assays are essential, in vivo studies are required to evaluate a compound's pharmacokinetic properties (absorption, distribution, metabolism, excretion) and its ability to achieve sufficient tumor exposure to engage the target and elicit an anti-tumor response in a complex biological system.

Methodology:

  • Cell Implantation: Subcutaneously implant MTAP-deleted human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG mice).

  • Tumor Growth: Allow tumors to establish and reach a mean volume of 150-200 mm³.

  • Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, and multiple dose levels of the test compound, such as 25, 50, 100 mg/kg). Administer the compound daily via oral gavage.[6][9]

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).

    • Body Weight: Monitor body weight 2-3 times per week as a measure of general toxicity.

Section 4: Visualization of Pathways and Workflows

PRMT5 Signaling and Downstream Effects

PRMT5 is a central node in cellular regulation. Its inhibition leads to a cascade of downstream effects, most notably the disruption of the spliceosome, which is responsible for proper mRNA processing.

PRMT5 PRMT5 Enzyme Sm_proteins Sm Proteins (Spliceosome Core) PRMT5->Sm_proteins Methylates Inhibitor MTA-Cooperative Inhibitor Inhibitor->PRMT5 Inhibits SDMA Symmetric Dimethylation (SDMA) Sm_proteins->SDMA Spliceosome Spliceosome Assembly & Function SDMA->Spliceosome Splicing RNA Splicing Fidelity Spliceosome->Splicing Apoptosis_Genes Apoptosis & Cell Cycle Genes Splicing->Apoptosis_Genes Correct Splicing Cell_Outcome Cell Cycle Arrest Apoptosis Apoptosis_Genes->Cell_Outcome Regulates

Caption: PRMT5 inhibition disrupts RNA splicing, leading to apoptosis.

Experimental Workflow for Inhibitor Validation

A systematic workflow is essential for the validation of novel MTA-cooperative PRMT5 inhibitors, progressing from initial screening to in vivo proof-of-concept.

cluster_0 In Vitro Validation cluster_1 In Vivo Validation Biochem 1. Biochemical Assay (PRMT5-MTA Complex Binding) Cell_PD 2. Cellular PD Assay (SDMA Western Blot) Biochem->Cell_PD Cell_Vial 3. Isogenic Viability Assay (MTAP-null vs WT) Cell_PD->Cell_Vial PK 4. Pharmacokinetics (Mouse PK Study) Cell_Vial->PK Lead Compound Xenograft 5. Efficacy Study (Xenograft Model) PK->Xenograft Tumor_PD 6. In Vivo PD (Tumor SDMA Analysis) Xenograft->Tumor_PD

Caption: Workflow for validating MTA-cooperative PRMT5 inhibitors.

References

  • Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia. Nature Chemical Biology. Available at: [Link]

  • MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer. PubMed Central (PMC). Available at: [Link]

  • TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers. PubMed Central (PMC). Available at: [Link]

  • Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of MTA-Cooperative PRMT5 Inhibitors for the Treatment of MTAP-Deleted Cancer. Tango Therapeutics Presentation. Available at: [Link]

  • Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. MDPI. Available at: [Link]

  • Mechanism of synthetic lethal interaction between PRMT5 and MTAP. ResearchGate. Available at: [Link]

  • PRMT5: splicing up tolerance. PubMed Central (PMC). Available at: [Link]

Sources

Mastering Experimental Precision: A Guide to Using Mismatched Irrelevant Negative Controls (MI-nc)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to the highest standards of scientific rigor, the choice of appropriate controls is paramount. This guide provides an in-depth exploration of the design and application of Mismatched Irrelevant Negative Controls (MI-nc), a sophisticated tool for ensuring the specificity of gene silencing and editing experiments. Moving beyond traditional scrambled controls, MI-nc offers a more nuanced approach to distinguishing on-target effects from off-target artifacts, thereby enhancing the reliability and reproducibility of your research.

The Critical Role of Negative Controls in Gene Modulation Studies

While scrambled sequences, which have the same nucleotide composition as the targeting sequence but in a randomized order, have been a common choice for negative controls, they may not fully recapitulate the off-target effects induced by the specific seed sequence of the experimental siRNA or guide RNA (gRNA).[3] This is where the strategic design of Mismatched Irrelevant Negative Controls (MI-nc) provides a significant advantage.

MI-nc: A Superior Strategy for Off-Target Effect Assessment

An MI-nc is designed to be largely identical to the experimental targeting sequence but incorporates specific mismatches at key positions. This design philosophy is based on the understanding of the mechanisms of target recognition by the RNA-induced silencing complex (RISC) in RNAi and the Cas9 nuclease in CRISPR.

The "C911" MI-nc for siRNA Experiments

A well-characterized and effective MI-nc strategy for siRNA experiments is the "C911" control.[4] This design involves creating an siRNA duplex that is identical to the experimental siRNA, except for the nucleotides at positions 9, 10, and 11 of the antisense strand, which are changed to their complementary bases.[4]

The rationale behind this design is twofold:

  • Disruption of On-Target Activity: The central region of the siRNA guide strand is critical for target mRNA cleavage by the Argonaute-2 (Ago2) protein within RISC. Introducing mismatches in this "cleavage" site (positions 9-11) disrupts the perfect base-pairing required for efficient on-target silencing.[4]

  • Preservation of Off-Target Profile: The "seed" region (positions 2-8) of the siRNA guide strand is the primary determinant of off-target effects, as it can bind to partially complementary sequences in the 3' UTR of unintended mRNAs, leading to their translational repression. The C911 design leaves the seed region intact, thus preserving the off-target potential of the original siRNA.[4]

By comparing the phenotypic effects of the experimental siRNA to its C911 counterpart, researchers can more confidently attribute the observed phenotype to the specific knockdown of the intended target. If a phenotype persists with the C911 control, it is likely an off-target effect.

Experimental Workflow: RNAi with C911 MI-nc

The following workflow outlines the key steps for incorporating a C911 MI-nc into an RNAi experiment.

RNAi_Workflow cluster_design 1. Design & Synthesis cluster_transfection 2. Transfection cluster_validation 3. Validation & Analysis Design_siRNA Design Target siRNA Design_C911 Design C911 MI-nc Design_siRNA->Design_C911 Identical sequence except positions 9-11 Synthesis Synthesize & Purify Oligonucleotides Design_siRNA->Synthesis Design_C911->Synthesis Annealing Anneal Sense & Antisense Strands Synthesis->Annealing Transfection_Complex Form Transfection Complexes (siRNA/C911 + Reagent) Annealing->Transfection_Complex Prepare_Cells Prepare Cells Transfect Transfect Cells Prepare_Cells->Transfect Transfection_Complex->Transfect Harvest Harvest Cells (RNA/Protein) Transfect->Harvest qPCR qPCR for mRNA Levels Harvest->qPCR Western_Blot Western Blot for Protein Levels Harvest->Western_Blot Phenotypic_Assay Phenotypic Assay Harvest->Phenotypic_Assay Data_Analysis Data Analysis & Interpretation qPCR->Data_Analysis Western_Blot->Data_Analysis Phenotypic_Assay->Data_Analysis

Figure 1: General workflow for an RNAi experiment incorporating a C911 MI-nc.

Protocols

Protocol 1: Design and Preparation of C911 MI-nc siRNA

This protocol details the steps for designing and preparing a C911 MI-nc siRNA duplex.

Materials:

  • Sequence of the target mRNA

  • siRNA design software (optional, but recommended)

  • Nuclease-free water

  • 5X siRNA Annealing Buffer

  • Thermal cycler or heat block

Procedure:

  • Design the Target-Specific siRNA:

    • Identify a suitable 19-21 nucleotide target sequence in the coding region of your gene of interest.

    • Follow established siRNA design guidelines to maximize efficacy and minimize off-target potential.

    • Record the sense and antisense sequences of your chosen siRNA.

  • Design the C911 MI-nc siRNA:

    • The sense strand of the C911 MI-nc is identical to the sense strand of your target-specific siRNA.

    • The antisense strand of the C911 MI-nc is identical to the antisense strand of your target-specific siRNA, with the exception of nucleotides at positions 9, 10, and 11.

    • Replace the nucleotides at positions 9, 10, and 11 of the antisense strand with their complementary bases (A with U, U with A, C with G, and G with C).

  • Oligonucleotide Synthesis and Purification:

    • Order the sense and antisense RNA oligonucleotides for both the target-specific siRNA and the C911 MI-nc from a reputable supplier.

    • Ensure the oligonucleotides are purified (e.g., by HPLC) to remove any truncated products.

  • Resuspension of Oligonucleotides:

    • Briefly centrifuge the tubes containing the lyophilized oligonucleotides to collect the powder at the bottom.

    • Resuspend each oligonucleotide in nuclease-free water to a stock concentration of 100 µM.

  • Annealing of Sense and Antisense Strands:

    • In a sterile, nuclease-free microcentrifuge tube, combine the following for each siRNA duplex (target-specific and C911 MI-nc):

      • Sense RNA oligonucleotide (from 100 µM stock) to a final concentration of 20 µM.

      • Antisense RNA oligonucleotide (from 100 µM stock) to a final concentration of 20 µM.

      • 5X siRNA Annealing Buffer to a final concentration of 1X.

      • Nuclease-free water to the final volume.

    • Mix gently by pipetting.

    • Gradually cool the mixture to room temperature over 45-60 minutes to allow for proper annealing.[7] For a thermal cycler, this can be programmed as a ramp-down. For a heat block, the block can be turned off and allowed to cool on the bench.

    • Store the annealed siRNA duplexes at -20°C.

Protocol 2: Transfection and Validation of siRNA and C911 MI-nc

This protocol provides a general guideline for transfecting cells with the prepared siRNAs and validating the experimental outcome. Optimization of transfection conditions for your specific cell line is crucial.

Materials:

  • Cultured cells in antibiotic-free growth medium

  • Target-specific siRNA duplex

  • C911 MI-nc siRNA duplex

  • Scrambled negative control siRNA duplex (optional, for comparison)

  • Positive control siRNA (targeting a housekeeping gene)

  • Transfection reagent (e.g., lipid-based)

  • Serum-free medium

  • Reagents for RNA extraction and qPCR

  • Reagents for protein extraction and Western blotting

  • Reagents for the chosen phenotypic assay

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.[7]

  • Transfection:

    • On the day of transfection, prepare the siRNA-transfection reagent complexes according to the manufacturer's protocol. Prepare separate complexes for:

      • Target-specific siRNA

      • C911 MI-nc siRNA

      • Scrambled negative control siRNA (if used)

      • Positive control siRNA

      • Mock transfection (transfection reagent only)

    • Dilute the siRNAs and the transfection reagent in serum-free medium in separate tubes.[8]

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for the recommended time to allow complex formation.[8]

    • Add the transfection complexes to the cells in fresh antibiotic-free medium.

    • Incubate the cells for 24-72 hours, depending on the stability of the target protein and the desired time point for analysis.

  • Validation of Knockdown:

    • Quantitative PCR (qPCR):

      • Harvest RNA from the transfected cells.

      • Perform reverse transcription to generate cDNA.

      • Analyze the expression of the target gene and a housekeeping gene by qPCR.

      • Calculate the relative expression of the target gene in cells treated with the target-specific siRNA compared to the C911 MI-nc and other controls.[9]

    • Western Blotting:

      • Harvest protein lysates from the transfected cells.

      • Separate proteins by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with antibodies against the target protein and a loading control (e.g., β-actin or GAPDH).

  • Phenotypic Analysis:

    • Perform the relevant phenotypic assay to assess the biological consequences of gene silencing.

    • Compare the results from cells treated with the target-specific siRNA to those treated with the C911 MI-nc and other controls.

Data Interpretation

The following table provides a guide for interpreting the results of your RNAi experiment using a C911 MI-nc.

Condition Target mRNA Level Target Protein Level Phenotype Interpretation
Untreated BaselineBaselineBaselineNormal cellular state.
Mock Transfection UnchangedUnchangedNo changeRules out effects of the transfection reagent alone.
Scrambled Control UnchangedUnchangedNo changeRules out non-specific effects of a random siRNA.
Target-specific siRNA DecreasedDecreasedObservedThe phenotype is likely due to on-target knockdown.
C911 MI-nc Unchanged or slightly decreasedUnchanged or slightly decreasedNot ObservedConfirms that the phenotype is due to on-target knockdown.
C911 MI-nc Unchanged or slightly decreasedUnchanged or slightly decreasedObservedThe phenotype is likely due to an off-target effect.

MI-nc in CRISPR/Cas9 Gene Editing

The principle of using mismatched controls extends to CRISPR-Cas9 technology. In this context, a mismatched guide RNA (gRNA) can be used as a negative control to assess the specificity of the editing event.

Designing Mismatched gRNAs

A mismatched gRNA is designed to have one or more nucleotide mismatches with the target genomic DNA sequence. The number and position of these mismatches are critical. It has been shown that a minimum of 3 mismatches are generally required to prevent Cas9-mediated cleavage.[4] These mismatches should ideally be located within the seed region of the gRNA (the 8-12 nucleotides proximal to the Protospacer Adjacent Motif, or PAM), as this region is most critical for target recognition.

CRISPR_Control_Logic cluster_gRNA gRNA Design cluster_cas9 Cas9 Interaction cluster_outcome Editing Outcome On_Target_gRNA On-Target gRNA (Perfect Match) On_Target_Binding Binds to Target DNA On_Target_gRNA->On_Target_Binding Mismatched_gRNA Mismatched gRNA (MI-nc) (≥3 mismatches in seed region) Mismatched_Binding Fails to Bind Target DNA Mismatched_gRNA->Mismatched_Binding Cleavage DNA Cleavage & Editing On_Target_Binding->Cleavage No_Cleavage No DNA Cleavage Mismatched_Binding->No_Cleavage

Figure 2: Logic of using a mismatched gRNA as a negative control in CRISPR.

Protocol 3: Generation of a Mismatched gRNA Expression Vector

This protocol describes the creation of a mismatched gRNA expression vector using site-directed mutagenesis.

Materials:

  • An expression vector containing the on-target gRNA sequence.

  • Primers for site-directed mutagenesis containing the desired mismatches.

  • High-fidelity DNA polymerase.

  • DpnI restriction enzyme.

  • Competent E. coli.

  • LB agar plates with the appropriate antibiotic.

  • Plasmid miniprep kit.

  • Sanger sequencing reagents.

Procedure:

  • Primer Design:

    • Design a pair of complementary primers that contain the desired mismatches (at least 3) within the gRNA seed region.

    • The primers should be long enough to anneal specifically to the plasmid template and should have a melting temperature (Tm) appropriate for your high-fidelity polymerase.

  • Site-Directed Mutagenesis PCR:

    • Set up a PCR reaction using the on-target gRNA plasmid as a template, the designed mutagenic primers, and a high-fidelity DNA polymerase.

    • The PCR will amplify the entire plasmid, incorporating the mutations from the primers.

  • DpnI Digestion:

    • After the PCR, digest the reaction with DpnI. DpnI specifically cleaves methylated DNA, so it will degrade the original parental plasmid template (which was isolated from a dam+ E. coli strain) while leaving the newly synthesized, unmethylated, mutated plasmid intact.[10]

  • Transformation:

    • Transform competent E. coli with the DpnI-treated PCR product.[11]

    • Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.[11]

  • Plasmid Isolation and Verification:

    • Pick several colonies and grow them in liquid culture.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the presence of the desired mutations by Sanger sequencing of the gRNA expression cassette.

Case Study: Investigating the MAPK Signaling Pathway with MI-nc

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis.[8] Dysregulation of this pathway is implicated in various diseases, including cancer and cardiovascular conditions.[12] A hypothetical experiment using an MI-nc to validate the role of a specific kinase, for example, MEK1, in this pathway could proceed as follows:

Objective: To confirm that the observed reduction in cell proliferation is specifically due to the knockdown of MEK1.

Experimental Groups:

  • Untreated cells

  • Cells transfected with a scrambled negative control siRNA

  • Cells transfected with an anti-MEK1 siRNA

  • Cells transfected with a C911 MI-nc for the anti-MEK1 siRNA

Readouts:

  • MEK1 mRNA levels (qPCR)

  • MEK1 and phosphorylated ERK (p-ERK) protein levels (Western blot)

  • Cell proliferation (e.g., MTT assay)

Expected Results and Interpretation:

Group MEK1 mRNA MEK1 Protein p-ERK Protein Cell Proliferation Conclusion
Untreated 100%100%100%100%Baseline
Scrambled ~100%~100%~100%~100%No non-specific effects
Anti-MEK1 siRNA ~20%~20%~20%~40%MEK1 knockdown reduces proliferation
C911 MI-nc ~90%~90%~90%~95%Confirms phenotype is on-target

In this case, the C911 MI-nc would demonstrate that the reduction in cell proliferation is not a consequence of off-target effects of the anti-MEK1 siRNA, as the C911 control, which shares the same seed sequence, does not elicit the same phenotype.

MAPK_Pathway cluster_pathway MAPK Signaling Pathway cluster_intervention Experimental Intervention Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation siRNA Anti-MEK1 siRNA siRNA->MEK On-target knockdown C911 C911 MI-nc C911->MEK No significant knockdown

Figure 3: The MAPK signaling pathway and the points of intervention with an anti-MEK1 siRNA and its C911 MI-nc.

Conclusion

References

  • Assay Genie. (n.d.). Site Directed Mutagenesis Protocol. Retrieved from [Link]

  • Buehler, E., Chen, Y.-C., & Martin, S. (2012). C911: A Bench-Level Control for Sequence Specific siRNA Off-Target Effects. PLOS ONE, 7(12), e51942. [Link]

  • European Review for Medical and Pharmacological Sciences. (2021). Protective effect of MAPK signaling pathway mediated by ITGB3 gene silencing on myocardial ischemia-reperfusion injury in mice. European Review for Medical and Pharmacological Sciences, 25(4), 1846-1856. [Link]

  • Fellmann, C., & Lowe, S. W. (2014). Stable RNA interference rules for silencing. Nature Cell Biology, 16(1), 10–18. [Link]

  • Jackson, A. L., & Linsley, P. S. (2010). Recognizing and avoiding siRNA off-target effects for target identification and therapeutic application. Nature Reviews Drug Discovery, 9(1), 57–67. [Link]

  • MDPI. (2022). The Role of the MAPK Signaling Pathway in Cardiovascular Disease: Pathophysiological Mechanisms and Clinical Therapy. International Journal of Molecular Sciences, 23(13), 7293. [Link]

  • Synthego. (n.d.). Ensure Proper Controls in Your CRISPR Experiments. Retrieved from [Link]

  • Addgene. (2016, August 2). Site Directed Mutagenesis by PCR. Addgene Blog. [Link]

  • Cui, Y., & Pek, J. W. (2020). A review on the comparison of different negative control groups in CRISPR/Cas9 experiments. Journal of Cellular and Molecular Medicine, 24(17), 9576-9584. [Link]

  • Protocol Online. (2009, January 31). siRNA (RNA Oligo) Annealing Protocol. [Link]

  • Roberts, T. C., Langer, R., & Anderson, D. G. (2020). Advances in oligonucleotide drug delivery. Nature Reviews Drug Discovery, 19(10), 673-694. [Link]

  • Zhang, X., & Corey, D. R. (2013). A new approach for controlling siRNA off-target effects. Nucleic Acid Therapeutics, 23(1), 1-11. [Link]

  • Buehler, E., Chen, Y. C., & Martin, S. (2012). C911: a bench-level control for sequence specific siRNA off-target effects. PloS one, 7(12), e51942. [Link]

  • Pearson, G., Robinson, F., Beers Gibson, T., Xu, B. E., Karandikar, M., Berman, K., & Cobb, M. H. (2001). Mitogen-activated protein (MAP) kinase pathways: regulation and physiological functions. Endocrine reviews, 22(2), 153–183. [Link]

Sources

Application Note: Validating Menin-MLL Interaction Disruptors using MI-nc (Hydrochloride) as a Negative Control

[1][2][3]

Abstract & Introduction

The disruption of the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL/KMT2A) fusion proteins is a validated therapeutic strategy for MLL-rearranged leukemias.[1][2][3] Small molecule inhibitors, such as MI-2, MI-463, and MI-503, function by occupying the F9-pocket of Menin, thereby displacing MLL.[1]

MI-nc (hydrochloride) is the critical negative control compound for this class of inhibitors.[1] Structurally similar to the active inhibitor MI-2, MI-nc possesses a chemical modification that drastically reduces its affinity for Menin (


1

This application note details the protocol for using MI-nc in Co-Immunoprecipitation (Co-IP) assays. The goal is to rigorously demonstrate that the loss of Menin-MLL interaction observed with active drugs is due to specific pharmacologic competition and not off-target effects or assay artifacts.[1]

Mechanism of Action & Experimental Logic[2][4][6]

To validate a Menin-MLL inhibitor, one must prove two conditions simultaneously:

  • Active Condition: The inhibitor (e.g., MI-2) physically dissociates the complex.[1]

  • Control Condition: The structural analog (MI-nc) leaves the complex intact at the same concentration.[1]

Mechanistic Pathway

The following diagram illustrates the differential effects of the active inhibitor versus the MI-nc control on the Menin-MLL chromatin complex.[1]

MeninMechanismcluster_complexLeukemogenic ComplexMeninMenin ProteinMLLMLL-Fusion(e.g., MLL-AF9)Menin->MLLHigh Affinity BindingDNATarget DNA(HOXA9/MEIS1)MLL->DNAUpregulates TranscriptionInhibitorActive Inhibitor(e.g., MI-2/MI-503)Inhibitor->MeninCompetes forF9 Pocket (<1µM)Outcome_BlockComplex Dissociation(Therapeutic Effect)Inhibitor->Outcome_BlockResultMIncMI-nc (HCl)(Negative Control)MInc->MeninNo Binding(>100µM)Outcome_IntactComplex Intact(Leukemia Maintenance)MInc->Outcome_IntactResult

Figure 1: Mechanism of Action. Active inhibitors displace MLL from Menin, while MI-nc fails to bind the Menin pocket, serving as a specificity control.[1]

Experimental Design Considerations

Reagent Preparation

MI-nc hydrochloride is a salt form.[1][4] While the salt improves stability, the compound is moderately soluble in water but highly soluble in organic solvents.[1]

  • Stock Solution: Dissolve MI-nc hydrochloride in DMSO to create a 10 mM or 50 mM stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Usage: Dilute into aqueous culture media immediately prior to treatment.[1]

Dose Selection

The validity of the experiment relies on the "Window of Specificity."[1]

  • Active Drug (e.g., MI-2): Use at 1–5 µM (Supra-IC50 to ensure full displacement).[1]

  • MI-nc Control: Use at the exact same concentration (1–5 µM).[1]

    • Reasoning: At 5 µM, MI-nc is well below its IC50 (193 µM) and should not affect the complex.[1] If MI-nc disrupts the complex at this concentration, the assay conditions (lysis buffer) may be too stringent, or the compound is degrading.[1]

Lysis Buffer Stringency

The Menin-MLL interaction is high affinity but non-covalent.[1]

  • Avoid: High detergents (e.g., RIPA with 0.1% SDS) which may artificially disrupt the complex.[1]

  • Recommended: Low-salt, mild detergent buffer (e.g., 0.5% NP-40 or Triton X-100 with 150mM NaCl).[1]

Step-by-Step Protocol: Co-IP with MI-nc Treatment

Materials
  • Cell Line: MV4;11 or MOLM-13 (MLL-rearranged acute myeloid leukemia lines).[1]

  • Compounds: MI-nc (HCl) and Active Reference (e.g., MI-2).[1]

  • Antibodies:

    • IP Antibody: Anti-Menin (Rabbit polyclonal preferred for higher yield).[1]

    • WB Antibody: Anti-MLL (N-terminal) or Anti-Fusion Partner (e.g., Anti-AF9).[1]

  • Beads: Protein A/G Magnetic Beads.

Workflow Diagram

CoIPWorkflowcluster_treat1. Cell Treatmentcluster_lysis2. Extractioncluster_ip3. Immunoprecipitationcluster_wb4. AnalysisCellsMLL-Leukemia Cells(2x10^6 cells/mL)TreatAdd Compound:A: DMSO (Vehicle)B: MI-nc (Control)C: MI-2 (Active)Cells->TreatHarvestHarvest (24-48h)Treat->HarvestLyseMild Lysis(0.5% NP-40)Harvest->LyseIncubateIncubate Lysate+ Anti-Menin AbLyse->IncubateBeadsAdd Protein A/GMagBeadsIncubate->BeadsWashWash x3(Keep Cold!)Beads->WashEluteElute (SDS-PAGE)Wash->EluteBlotWestern Blot:Probe for MLLElute->Blot

Figure 2: Experimental Workflow.[1][2][5][6] Comparative treatment followed by mild lysis and immunoprecipitation.[1]

Detailed Procedure
Phase 1: Cell Treatment[1]
  • Seed MV4;11 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Prepare treatment groups (Triplicate recommended):

    • Vehicle: 0.1% DMSO.[1]

    • Negative Control: 2 µM MI-nc (HCl).[1]

    • Active: 2 µM MI-2 (or equivalent).

  • Incubate cells for 24 to 48 hours .[1] (Note: PPI disruption can occur rapidly, but downstream effects often require longer; for pure Co-IP, 6–24 hours is sufficient).[1]

Phase 2: Lysis (Non-Denaturing)[1]
  • Harvest cells (

    
     per condition) by centrifugation (300 x g, 5 min). Wash 1x with cold PBS.[1]
    
  • Resuspend pellet in 500 µL IP Lysis Buffer :

    • Composition: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, 1x Protease Inhibitor Cocktail.[1]

  • Incubate on ice for 20 minutes.

  • Centrifuge at 14,000 x g for 10 min at 4°C. Transfer supernatant to a new tube.

  • Input Sample: Save 30 µL of lysate as "Input" (add 30 µL 2x Laemmli buffer and boil).

Phase 3: Immunoprecipitation[1][6]
  • Add 1–2 µg of Anti-Menin antibody to the remaining lysate.[1]

  • Rotate overnight at 4°C.

  • Add 30 µL pre-washed Protein A/G Magnetic Beads. Rotate for 1–2 hours at 4°C.

  • Washing: Place on magnetic rack. Remove supernatant.[1][6]

    • Wash 3x with 500 µL IP Lysis Buffer.[1]

    • Crucial: Do not increase salt or detergent concentration in wash buffer, or you risk stripping the complex from the MI-nc control samples.[1]

Phase 4: Elution and Western Blot[6]
  • Resuspend beads in 40 µL 2x Laemmli Sample Buffer.

  • Boil at 95°C for 5-10 minutes.

  • Load samples on a 4-15% Gradient SDS-PAGE gel.[1]

  • Transfer to PVDF membrane.[1]

  • Blotting:

    • Membrane A (IP): Probe for MLL (N-term) or MLL-Fusion.[1]

    • Membrane B (Input): Probe for Menin and GAPDH (Loading control).[1]

Data Analysis & Interpretation

The success of the experiment is defined by the contrast between the MI-nc and Active lanes.[1]

Expected Results Table
FeatureVehicle (DMSO)MI-nc (Negative Control) Active Inhibitor (e.g., MI-2)
Input: Menin PresentPresentPresent
Input: MLL PresentPresentPresent
IP: Menin (Bait) Strong Band Strong Band Strong Band
IP: MLL (Prey) Strong Band Strong Band Band Absent / Faint
Interpretation Complex IntactComplex Intact (Validates Assay)Complex Disrupted (Validates Drug)
Troubleshooting Guide
  • Issue: Loss of MLL band in the MI-nc control lane.

    • Cause: Lysis buffer too stringent (too much SDS or salt).[1]

    • Solution: Switch to 0.1% NP-40 and ensure NaCl is

      
       150 mM.[1]
      
  • Issue: Menin band weak in IP lanes.

    • Cause: Poor IP efficiency.[1]

    • Solution: Validate Anti-Menin antibody or increase lysate input.[1]

  • Issue: No disruption in Active Inhibitor lane.

    • Cause: Drug degradation or insufficient concentration.[1]

    • Solution: Use fresh stock; ensure dose is 5-10x the biochemical IC50.[1]

References

  • Grembecka, J., et al. (2012).[7][1][8][9][10] Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia.[7][1][8][11][10][12] Nature Chemical Biology, 8(3), 277–284.[7][1][8][10] [Link]

    • Significance: The seminal paper describing the development of MI-2 and the characterization of MI-nc as a negative control.[1]

  • Borkin, D., et al. (2015).[1][9] Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo.[1] Cancer Cell, 27(4), 589–602.[1] [Link][1][8]

    • Significance: Describes optimized inhibitors (MI-463/503) and reinforces the use of MI-nc for specificity checks.
  • Cierpicki, T., & Grembecka, J. (2014).[1] Challenges and opportunities in targeting the menin-MLL interaction. Future Medicinal Chemistry, 6(4), 447–462.[1] [Link]

    • Significance: Review of the structural biology facilitating the design of these controls.[1]

Precision Metrics for Menin-MLL Inhibition: From Biochemical Screening to Cellular Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The interaction between Menin (MEN1) and the N-terminus of KMT2A (formerly MLL1) is a critical oncogenic driver in NPM1-mutant and KMT2A-rearranged (MLL-r) acute leukemias. This protein-protein interaction (PPI) recruits the MLL complex to specific genomic loci, driving the aberrant expression of the HOXA9 and MEIS1 transcription factors, which block hematopoietic differentiation and sustain leukemic proliferation.

Inhibiting this interaction requires a "scaffold-based" screening approach. Unlike enzymatic pockets (e.g., kinases), the Menin-MLL interface is a large surface area interaction. Therefore, measuring inhibition requires a cascade of assays that validate not just binding, but specific displacement of the MLL motif and subsequent chromatin remodeling.

This guide outlines a validated three-tier screening cascade:

  • Biochemical Filter: Fluorescence Polarization (FP) for high-throughput binding affinity (

    
    ).
    
  • Cellular Engagement: NanoBRET™ for live-cell target occupancy and residence time.

  • Functional Readout: RT-qPCR quantification of the HOXA9/MEIS1 transcriptional collapse.

Pathway Visualization: The Menin-MLL Oncogenic Axis

MeninPathway Menin Menin Protein Complex Menin-MLL Complex (Chromatin Bound) Menin->Complex Binds MLL KMT2A (MLL) Fusion MLL->Complex HOXA9 HOXA9 / MEIS1 Upregulation Complex->HOXA9 Drives Transcription Diff Differentiation & Apoptosis Complex->Diff Loss of Signal Leukemia Leukemic Transformation (Differentiation Block) HOXA9->Leukemia Inhibitor Small Molecule Inhibitor (e.g., Revumenib) Inhibitor->Menin Competes for MLL Pocket Inhibitor->Complex Disrupts

Figure 1: Mechanism of Action. The Menin-MLL complex drives the leukemogenic program via HOXA9/MEIS1. Inhibitors displace MLL, collapsing this program and inducing differentiation.[1][2]

Tier 1: Biochemical Screening via Fluorescence Polarization (FP)[3][4][5][6]

Objective: To determine the inhibitory constant (


) of compounds by measuring their ability to displace a fluorescein-labeled MLL peptide from recombinant Menin.

Why FP? Unlike HTRF or AlphaLISA, FP is a homogeneous, single-step assay that is less susceptible to "hook effects" at high protein concentrations and provides a direct measure of molecular tumbling associated with binding.

Protocol: Menin-MLL FP Competition Assay

Reagents:

  • Protein: Recombinant human Menin (full length or residues 1-610), purified to >95% homogeneity.

  • Probe: Fluorescein-labeled MLL peptide (e.g., MLL 4-43 or a high-affinity 12-mer derived from MLL-AF9).

    • Sequence Example: FITC-Ahx-RWRFPARPGT-NH2.

  • Assay Buffer: 50 mM Tris (pH 7.5), 50 mM NaCl, 1 mM TCEP, 0.01% Triton X-100. Note: TCEP is critical to prevent Menin oxidation/aggregation.

Workflow:

  • Master Mix Preparation: Dilute Menin protein to 200 nM and Fluorescein-MLL probe to 10 nM in Assay Buffer.

    • Optimization Note: The Menin concentration should be roughly equal to the

      
       of the probe-Menin interaction (typically 10-50 nM) to ensure sensitivity.
      
  • Compound Addition: Dispense 100 nL of test compounds (in DMSO) into black 384-well low-volume plates (e.g., Corning 3820).

  • Reaction Assembly: Add 10 µL of the Master Mix to the plates.

    • Final Concentrations: 100 nM Menin, 5 nM Probe.

  • Incubation: Centrifuge briefly (1000 x g, 1 min) and incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Readout: Measure Fluorescence Polarization on a multi-mode reader (e.g., EnVision or PHERAstar).

    • Excitation: 485 nm | Emission:[3] 535 nm.[3]

Data Analysis: Calculate mP (milli-Polarization) units.



Fit data to a 4-parameter logistic equation to determine 

.

Tier 2: Cellular Target Engagement (NanoBRET™)

Objective: To quantify the affinity and residence time of the inhibitor within the live cell nucleus, proving membrane permeability and specific target engagement.

Why NanoBRET? Biochemical potency often fails to translate to cellular efficacy due to permeability issues or intracellular competition with endogenous MLL. NanoBRET measures displacement in the physiological context.

Protocol: Live-Cell Kinetic Engagement

Reagents:

  • Vector: pNLF1-Menin (C-terminal NanoLuc® fusion).

  • Tracer: Cell-permeable fluorescent tracer (e.g., NanoBRET™ Tracer K-5 or custom MLL-mimetic tracer).

  • Cells: HEK293T or relevant AML lines (e.g., MOLM-13) if transfection efficiency permits.

Workflow:

  • Transfection (Day 1): Transfect HEK293T cells with pNLF1-Menin vector using FuGENE HD. Plate 20,000 cells/well in white 96-well tissue culture plates.

  • Tracer Addition (Day 2): 24 hours post-transfection, remove media. Add Opti-MEM containing the NanoBRET Tracer at a concentration determined by titration (typically 0.1 - 0.5 µM).

  • Compound Treatment: Immediately add serially diluted test inhibitors.

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO2.

  • Readout: Add NanoBRET™ Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm).

Visualizing the Assay Principle:

NanoBRET cluster_cell Live Cell Nucleus MeninLuc Menin-NanoLuc (Donor) Tracer Fluorescent Tracer (Acceptor) MeninLuc->Tracer BRET Signal (Energy Transfer) Result Signal Decrease = Target Engagement Tracer->Result Loss of Acceptor Signal Inhibitor Test Inhibitor Inhibitor->MeninLuc Displaces

Figure 2: NanoBRET Principle. The inhibitor competes with the fluorescent tracer for the Menin pocket. A decrease in BRET signal confirms intracellular binding.

Tier 3: Functional Validation (Transcriptional Collapse)

Objective: To confirm that physical inhibition leads to the specific downregulation of the leukemogenic gene signature (HOXA9, MEIS1) and upregulation of differentiation markers (CD11b).

Why qPCR? This is the definitive "on-target" efficacy test. A Menin inhibitor that binds (FP) and enters cells (NanoBRET) but fails to downregulate HOXA9 is functionally inert (likely due to compensatory mechanisms or off-target binding).

Protocol: RT-qPCR for Leukemogenic Signature[8]

Reagents:

  • Cell Lines: MV4;11 (MLL-AF4) or MOLM-13 (MLL-AF9).

  • Control Line: K562 (Non-MLL-r, should show no effect).

  • Primers:

    • HOXA9 Fwd: 5'-GGCCCGTCCGCTCTTT-3'

    • MEIS1 Fwd: 5'-GGCATGGCACTTTTTTCCAA-3'

    • GAPDH (Housekeeping)

Workflow:

  • Seeding: Seed MV4;11 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment: Treat with inhibitor (

    
     derived from Tier 1) or DMSO vehicle.
    
    • Duration:72 to 96 hours . (Note: Transcriptional changes begin at 24h, but robust differentiation phenotype peaks later).

  • Lysis & Extraction: Harvest

    
     cells. Extract RNA using RNeasy Mini Kit (Qiagen) or Trizol.
    
  • cDNA Synthesis: Reverse transcribe 1 µg RNA using SuperScript IV VILO.

  • qPCR: Run reactions in triplicate using SYBR Green master mix.

    • Cycling: 95°C (2 min) -> [95°C (15s), 60°C (1 min)] x 40 cycles.

  • Analysis: Calculate

    
     relative to GAPDH and DMSO control.
    
    • Success Criteria: >50% reduction in HOXA9 and MEIS1 expression.

Secondary Functional Assay: Flow Cytometry for Differentiation
  • Markers: CD11b (Mac-1) and CD14.

  • Protocol: After 96h treatment, wash cells in FACS buffer (PBS + 2% FBS). Stain with anti-CD11b-PE and anti-CD14-APC for 30 min on ice. Analyze on flow cytometer.

  • Expectation: A shift from <5% CD11b+ (blast-like) to >40% CD11b+ (monocyte-like).

Summary of Assay Metrics

MetricFP Assay (Biochemical)NanoBRET (Cellular TE)qPCR / Flow (Functional)
Throughput High (384/1536-well)Medium/High (96/384-well)Low/Medium
Readout

/

(Binding)

/ Residence Time
Biological Efficacy
Key Component Purified Menin + PeptideMenin-Luc + TracerEndogenous Chromatin
Time to Result 2 Hours4-6 Hours3-5 Days
Main Artifact Auto-fluorescent compoundsCell permeability limitsGeneral cytotoxicity

References

  • Grembecka, J., et al. (2012). "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia." Nature Chemical Biology, 8(3), 277–284.

  • Krivtsov, A. V., et al. (2019). "A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia." Cancer Cell, 36(6), 660–673.

  • Cierpicki, T., & Grembecka, J. (2014). "Challenges and opportunities in targeting the menin-MLL interaction." Future Medicinal Chemistry, 6(4), 447–462.

  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol." Technical Manual.

  • Borkin, D., et al. (2015). "Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo." Cancer Cell, 27(4), 589–602.

Sources

Application Note: Preclinical Evaluation of Menin-MLL Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Experimental Design using MI-nc (hydrochloride) as a Negative Control in Leukemic Models

Executive Summary & Critical Distinction

Status: NEGATIVE CONTROL PROBE Active Counterparts: MI-2, MI-463, MI-503, MI-3454 (Revumenib analog)

Scientific Context: MI-nc (hydrochloride) is a chemically matched negative control for the thienopyrimidine class of Menin-MLL inhibitors. While it shares the core scaffold and physicochemical properties of active inhibitors (like MI-2 or MI-503), it lacks the specific molecular features required to bind the F9 and P13 pockets of Menin with high affinity (IC50 > 193 µM vs. < 20 nM for active drugs).

Application: This guide details the use of MI-nc in murine models of MLL-rearranged (MLL-r) leukemia.[1] Crucially, MI-nc is not a therapeutic candidate. It is an experimental tool used to validate on-target mechanism . By dosing MI-nc alongside the active drug, researchers prove that observed therapeutic effects are due to Menin inhibition and not general toxicity or off-target kinase inhibition caused by the chemical scaffold.

Mechanism of Action & Experimental Logic

To publish high-impact data (e.g., Nature, Cancer Cell), "Vehicle Control" is often insufficient. You must demonstrate that a structurally similar molecule without Menin binding activity fails to stop leukemia progression.

Diagram 1: The "On-Target" Validation Logic

This diagram illustrates the mechanistic difference between the Active Drug and MI-nc, establishing the logic for the in vivo experiment.

Menin_Mechanism cluster_0 Leukemic State (MLL-r) cluster_1 Intervention Menin Menin Protein Complex Menin-MLL Complex Menin->Complex Binds MLL MLL-Fusion (e.g., MLL-AF9) MLL->Complex GeneExp HOXA9 / MEIS1 Expression Complex->GeneExp Chromatin Binding Outcome Leukemic Proliferation GeneExp->Outcome Active Active Inhibitor (e.g., MI-503) Active->Complex Disrupts Interaction Result_Active Differentiation & Apoptosis Active->Result_Active MInc MI-nc (Control) (Steric mismatch) MInc->Complex Fails to Bind (No Effect) Result_Control Leukemia Persists MInc->Result_Control

Caption: Comparative mechanism. MI-nc fails to disrupt the Menin-MLL complex, serving as a specificity control to validate that therapeutic effects are strictly Menin-dependent.[2]

Formulation Protocol (Active & MI-nc)

Since MI-nc is used to control for the physicochemical properties of the active drug, it must be formulated identically to the active compound.

Compound Properties:

  • Name: MI-nc hydrochloride

  • MW: ~405.37 g/mol

  • Solubility: Hydrophobic. Soluble in DMSO (up to 50-100 mM). Poor aqueous solubility without co-solvents.

Recommended In Vivo Vehicle (Standard Lipophilic Formulation): This vehicle is suitable for IP (Intraperitoneal) or Oral Gavage (PO) administration for thienopyrimidine-based Menin inhibitors.

ComponentPercentage (v/v)Function
DMSO 5%Primary solubilizer (Dissolve powder here first)
PEG-400 40%Co-solvent / Stabilizer
Tween 80 5%Surfactant (Prevents precipitation)
Saline / PBS 50%Aqueous bulk (Add LAST)

Preparation Steps:

  • Weigh MI-nc hydrochloride powder.

  • Dissolve completely in 100% DMSO (5% of final volume). Vortex/Sonicate until clear.

  • Add PEG-400 (40% of final volume) and Tween 80 (5% of final volume). Vortex thoroughly.

  • Slowly add warm (37°C) PBS/Saline (50% of final volume) while vortexing.

    • Critical Note: Adding saline too fast may cause precipitation. If precipitate forms, sonicate at 37°C.

  • pH Adjustment: Check pH. If highly acidic due to HCl salt, adjust to pH 5.0–7.0 with dilute NaOH to prevent peritonitis (if IP).

  • Filter Sterilize: Use a 0.22 µm PES or PTFE syringe filter.

In Vivo Experimental Protocol: Efficacy & Specificity

Objective: Validate Menin inhibition efficacy in an MLL-rearranged xenograft model (MV4-11 or MOLM-13) using MI-nc to rule out off-target toxicity.

Animal Model:

  • Strain: NOD.Cg-Prkdc^scid Il2rg^tm1Wjl/SzJ (NSG) or NOD/SCID.

  • Sex: Female (typically 6-8 weeks).

  • Cell Line: MV4-11 (MLL-AF4) or MOLM-13 (MLL-AF9).[3] Luciferase-tagged (Luc+) lines recommended for bioluminescence imaging (BLI).

Study Design (The "Gold Standard" 3-Arm Setup)
GroupNTreatmentDoseFrequencyPurpose
1 8-10Vehicle Only N/ADaily (QD)Baseline Tumor Growth
2 8-10Active Drug (e.g., MI-503)25–50 mg/kgDaily (QD)Test Efficacy
3 8-10MI-nc (Control) Matched to Grp 2 Daily (QD)Validate Specificity

Step-by-Step Workflow:

  • Inoculation (Day 0):

    • Inject

      
       to 
      
      
      
      MV4-11 cells via tail vein (IV) for disseminated leukemia model.
  • Engraftment Check (Day 7-10):

    • Confirm engraftment via BLI (Total Flux >

      
       p/s) or peripheral blood flow cytometry (human CD45+ > 0.5-1%).
      
  • Randomization:

    • Randomize mice into groups based on tumor burden to ensure equal starting baselines.

  • Treatment Phase (Day 10 - Day 30+):

    • Administer Vehicle, Active, and MI-nc via IP injection or Oral Gavage.

    • Monitoring: Weigh mice daily. MI-nc treated mice should NOT lose weight (verifying the scaffold is non-toxic).

  • Endpoints:

    • Survival: Kaplan-Meier analysis.

    • Tumor Burden: BLI imaging every 3-4 days.

    • Terminal Analysis: Spleen weight (Splenomegaly is typical in Vehicle/MI-nc; reduced in Active).

Biomarker Validation (PD Analysis)

To confirm the mechanism, you must analyze bone marrow or spleen cells harvested 4–6 hours after the last dose.

Gene Expression (RT-qPCR): Menin inhibition suppresses HOXA9 and MEIS1.

  • Active Drug: Significant downregulation of HOXA9/MEIS1.

  • MI-nc: Expression levels similar to Vehicle (No suppression).

Flow Cytometry (Differentiation): Menin inhibition forces leukemic cells to differentiate.

  • Markers: CD11b (Macrophage-1 antigen) and CD14.

  • Active Drug: High CD11b+/CD14+.

  • MI-nc: Low/Negative (Blast-like morphology maintained).

Diagram 2: Experimental Workflow & Analysis

Workflow cluster_treat Daily Dosing (IP/PO) Inoculation IV Injection MV4-11 (Luc+) Engraftment Confirm Engraftment (BLI or hCD45+) Inoculation->Engraftment Grp_Veh Vehicle Engraftment->Grp_Veh Grp_Act Active Drug (MI-503) Engraftment->Grp_Act Grp_NC MI-nc (Neg Control) Engraftment->Grp_NC Analysis Terminal Analysis (BM/Spleen) Grp_Veh->Analysis Grp_Act->Analysis Grp_NC->Analysis Outcome_1 High Tumor High HOXA9 Analysis->Outcome_1 Vehicle Outcome_2 Tumor Regression Low HOXA9 High CD11b Analysis->Outcome_2 Active Outcome_3 High Tumor High HOXA9 (Validates Target) Analysis->Outcome_3 MI-nc

Caption: Workflow for validating Menin inhibitors. MI-nc (Red path) must mirror the Vehicle outcome to confirm that the chemical scaffold itself is not cytotoxic.

Troubleshooting & Best Practices
  • Solubility Issues: MI-nc hydrochloride can be tricky. If it crashes out in PBS, increase PEG-400 to 50% or use 10-20% HP-β-Cyclodextrin (Captisol) instead of the PEG/Tween mix.

  • Differentiation Syndrome: Mice treated with effective Menin inhibitors (Active group) may show signs of differentiation syndrome (lethargy, respiratory distress due to neutrophil infiltration). This is an on-target effect. MI-nc mice should NOT show this.

  • Data Interpretation: If your MI-nc group shows tumor inhibition, your scaffold has off-target toxicity (likely kinase inhibition), and the study is invalid for claiming specific Menin-MLL targeting.

References
  • Grembecka, J., et al. (2012). "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia."[4] Nature Chemical Biology, 8(3), 277–284.[4] (Describes the development of MI-2 and the use of MI-nc as a negative control).

  • Borkin, D., et al. (2015). "Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo." Cancer Cell, 27(4), 589–602. (Establishes in vivo protocols for MI-463/503).

  • Klossowski, S., et al. (2020). "Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia."[5] Journal of Clinical Investigation, 130(2), 981–997.[5] (Advanced protocols for clinical candidates). [5]

  • MedChemExpress (MCE). "MI-nc dihydrochloride Product Datasheet." (Chemical properties and control usage).

Sources

Technical Application Note: Strategic Validation of Menin-MLL Inhibition Using MI-nc

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The disruption of the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) fusion protein is a validated therapeutic strategy for MLL-rearranged (MLL-r) leukemias. While potent inhibitors like MI-463 , MI-503 , and MI-136 have demonstrated efficacy, the hydrophobic nature of these scaffolds can lead to off-target toxicity.

MI-nc (hydrochloride) is the designated negative control compound for this inhibitor class. Structurally analogous to the active thienopyrimidine inhibitors but functionally inert against the Menin-MLL pocket (IC50 > 193 µM), MI-nc is the critical reagent required to distinguish on-target epigenetic reprogramming from non-specific cytotoxicity.

This guide details the comparative protocols required to rigorously validate Menin-MLL inhibition data.

Mechanistic Background

The Menin-MLL Dependency

In MLL-r leukemia, the MLL fusion protein (e.g., MLL-AF9, MLL-ENL) relies on Menin to tether to chromatin and drive the aberrant expression of leukemogenic genes, specifically HOXA9 and MEIS1.

The "MI" Inhibitor Class vs. MI-nc
  • Active Inhibitors (e.g., MI-2, MI-463, MI-503): These small molecules mimic the MLL-fusion peptide, binding to the central pocket of Menin with high affinity (IC50 < 10-500 nM), displacing the MLL fusion protein.

  • MI-nc (Negative Control): MI-nc shares the core thienopyrimidine scaffold but lacks key steric or electrostatic features (often specific hydrogen bond acceptors or halogen modifications) required for high-affinity binding. Consequently, it does not displace MLL from Menin even at high concentrations.

Visualization: Mechanism of Action

The following diagram illustrates the competitive displacement mechanism and the failure of MI-nc to bind.

MeninMechanism cluster_Leukemia Pathogenic State (MLL-r Leukemia) cluster_Treatment Pharmacologic Intervention Menin Menin Protein MLL MLL-Fusion Protein Menin->MLL High Affinity Binding DNA Chromatin (HOXA9/MEIS1 Loci) MLL->DNA Up-regulates Leukemic Genes ActiveDrug Active Inhibitor (MI-463/503) ActiveDrug->Menin Binds Pocket (Displaces MLL) ActiveDrug->DNA Gene Silencing (Differentiation) MInc MI-nc (Negative Control) MInc->Menin Fails to Bind (No Displacement) MInc->DNA Gene Expression Persists (Leukemia Maintenance)

Caption: Comparative mechanism. Active inhibitors displace MLL fusion proteins leading to gene silencing. MI-nc fails to bind Menin, allowing leukemic gene expression to continue.

Experimental Protocols

General Reagent Handling
  • Solubility: MI-nc hydrochloride is soluble in DMSO (up to ~25-50 mM).

  • Storage: Store powder at -20°C. Aliquots in DMSO should be stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Usage: Always prepare fresh serial dilutions in culture media immediately before use.

Protocol A: Comparative Cytotoxicity (The Specificity Check)

Objective: To prove that cytotoxicity is driven by MLL-dependency and not general chemical toxicity.

Cell Models:

  • Target: MV4;11 or MOLM-13 (MLL-AF4/MLL-AF9 positive).

  • Control: K562 or HL-60 (MLL-wt, Menin-independent).

Workflow:

  • Seeding: Seed cells at 0.5 × 10^6 cells/mL in 96-well plates (100 µL/well).

  • Treatment:

    • Prepare a 10-point serial dilution (1:3) of Active Inhibitor (Start 10 µM → 0.5 nM).

    • Prepare a matched dilution series of MI-nc (Start 10 µM → 0.5 nM).

    • Include a DMSO-only vehicle control.

  • Incubation: Incubate for 7–10 days .

    • Critical Note: Menin inhibition acts via epigenetic reprogramming, which is slower than kinase inhibition. Standard 48h assays will yield false negatives. Split cells and replenish drug every 3-4 days to maintain logarithmic growth.

  • Readout: Assess viability using CellTiter-Glo® or Resazurin (AlamarBlue).

Data Interpretation (Table 1):

CompoundCell LineMLL StatusExpected IC50Interpretation
Active (e.g., MI-503) MV4;11MLL-r< 200 nM Potent on-target efficacy.
MI-nc MV4;11MLL-r> 10 µM No inhibition of Menin-MLL.
Active K562WT> 10 µM Demonstrates selectivity (no general tox).
MI-nc K562WT> 10 µM Confirms compound safety.
Protocol B: Gene Expression Validation (RT-qPCR)

Objective: Confirm that the active compound suppresses HOXA9 and MEIS1, while MI-nc does not.

Workflow:

  • Treatment: Treat MV4;11 cells with 1 µM of Active Inhibitor or 1 µM of MI-nc for 4 days .

  • Harvest: Pellet cells and extract RNA (Trizol or Column-based).

  • cDNA Synthesis: Reverse transcribe 500 ng – 1 µg RNA.

  • qPCR: Quantify HOXA9 and MEIS1 levels relative to housekeeping gene (e.g., GAPDH or B2M).

Validation Criteria:

  • Active Inhibitor: >50% reduction in HOXA9/MEIS1 mRNA levels.

  • MI-nc: Expression levels statistically indistinguishable from DMSO control.

Protocol C: Differentiation Assay (Flow Cytometry)

Objective: Menin inhibition induces myeloid differentiation. MI-nc should maintain the blast-like state.

Workflow:

  • Treatment: Treat MV4;11 cells with 200 nM Active Inhibitor vs. 200 nM MI-nc for 7 days .

  • Staining:

    • Wash cells with PBS/BSA.

    • Stain with Anti-CD11b (Mac-1) fluorophore-conjugated antibody (e.g., APC or PE).

    • Incubate 20 mins at 4°C in dark.

  • Analysis: Analyze via Flow Cytometry.

Expected Result:

  • Active: Significant shift in CD11b+ population (differentiation).

  • MI-nc: CD11b profile matches DMSO control (undifferentiated blasts).

Experimental Logic & Troubleshooting

The following decision tree outlines how to interpret results when using MI-nc.

InterpretationLogic Start Experiment: Compare Active vs. MI-nc Result1 Active IC50 < 1µM MI-nc IC50 > 10µM Start->Result1 Result2 Active IC50 < 1µM MI-nc IC50 < 1µM Start->Result2 Result3 Active IC50 > 10µM MI-nc IC50 > 10µM Start->Result3 Conclusion1 VALIDATED: On-Target Menin Inhibition Result1->Conclusion1 Conclusion2 INVALID: Off-Target Toxicity (Scaffold effect, not Menin) Result2->Conclusion2 Conclusion3 INVALID: Inactive Compound or Resistant Cell Line Result3->Conclusion3

Caption: Decision matrix for interpreting matched pair experiments. High potency in both compounds indicates non-specific toxicity.

Troubleshooting Common Issues
  • MI-nc shows toxicity at high doses (>20 µM):

    • Cause: At very high concentrations, the thienopyrimidine scaffold may have solubility issues or interact with off-targets.

    • Solution: Cap experiments at 10 µM. If the Active compound has an IC50 of 100 nM, a window of 100-fold (10 µM) is sufficient for validation.

  • No effect observed with Active Compound:

    • Cause: Assay duration too short.

    • Solution: Extend assay to 7-10 days. Menin inhibition causes a "differentiation block release," not immediate apoptosis.

References

  • Borkin, D. et al. (2015).[1][2] Pharmacologic Inhibition of the Menin-MLL Interaction Blocks Progression of MLL Leukemia In Vivo.[3][2] Cancer Cell, 27(4), 589–602.[2][4]

    • Seminal paper defining the MI-463/503 series and the use of MI-nc.
  • Grembecka, J. et al. (2012).[2][5] Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia.[1][5][6] Nature Chemical Biology, 8, 277–284.[5]

    • Foundational work on the thienopyrimidine scaffold.
  • Krivtsov, A.V. et al. (2019). H3K79 methylation profiles define murine and human MLL-AF4 leukemias. Cancer Cell, 14(5), 355–368.

    • Reference for HOXA9/MEIS1 dependency in MLL-r models.

Sources

Application Notes and Protocols for MI-nc (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding MI-nc (hydrochloride) in Menin-MLL Research

MI-nc (hydrochloride) is a crucial reagent in the study of protein-protein interactions, specifically as a negative control for inhibitors targeting the interaction between Menin and Mixed Lineage Leukemia (MLL) proteins. The Menin-MLL interaction is a critical dependency for the oncogenic activity of MLL fusion proteins, which are implicated in aggressive forms of acute leukemia. Potent inhibitors of this interaction, such as MI-2, have shown promise in reversing the leukemogenic activity of MLL fusions. MI-nc, being a weak inhibitor of this interaction (IC50 = 193 µM), serves as an essential experimental tool to distinguish specific effects of potent inhibitors from off-target or non-specific cellular responses. Its proper handling, dissolution, and storage are paramount to ensure the integrity and reproducibility of experimental results.

This document provides a detailed protocol for the dissolution and storage of MI-nc (hydrochloride), grounded in established biochemical practices and an understanding of the compound's chemical properties.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of MI-nc (hydrochloride) is the foundation for its effective use in research. As a hydrochloride salt, it is generally more amenable to aqueous environments than its free base form, though its solubility in aqueous buffers remains limited.

PropertyValueSource
Chemical Name 6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]-thieno[2,3-d]pyrimidine, dihydrochlorideAPExBIO
Molecular Formula C14H16N6S2 · 2HClAPExBIO
Molecular Weight 405.4 g/mol APExBIO
Appearance Crystalline solidAPExBIO
CAS Number 1934302-23-4APExBIO
Solubility Data

The choice of solvent is critical for preparing stock solutions. The solubility of MI-nc (hydrochloride) has been determined in several common laboratory solvents.

SolventSolubilitySource
DMSO 1.3 mg/mLAPExBIO, Cayman Chemical
Dimethylformamide (DMF) 0.5 mg/mLAPExBIO, Cayman Chemical
Ethanol ≤0.1 mg/mLAPExBIO, Cayman Chemical
PBS (pH 7.2) 0.16 mg/mLCayman Chemical

Based on this data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of MI-nc (hydrochloride).

Protocol for Dissolving MI-nc (hydrochloride)

This protocol details the steps for preparing a stock solution of MI-nc (hydrochloride) in DMSO. Given that hydrochloride salts can be hygroscopic, it is crucial to handle the solid compound in a dry environment to the extent possible.

Materials and Equipment
  • MI-nc (hydrochloride) solid

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, polypropylene microcentrifuge tubes or amber glass vials

  • Calibrated precision balance

  • Vortex mixer

  • Sonicator (optional, water bath)

  • Pipettes and sterile, filtered pipette tips

Workflow for Preparation of MI-nc (hydrochloride) Stock Solution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate MI-nc (hydrochloride) vial to room temperature B Weigh the desired amount of solid in a sterile tube A->B Handle in low humidity C Add the calculated volume of anhydrous DMSO B->C Use molarity calculator D Vortex thoroughly for 1-2 minutes C->D E Visually inspect for complete dissolution D->E F If needed, sonicate in a water bath for 5-10 minutes E->F If particulates remain G Aliquot the stock solution into single-use volumes E->G Once fully dissolved F->E H Store aliquots at -20°C (short-term) or -80°C (long-term) G->H Protect from light

Caption: Workflow for dissolving and storing MI-nc (hydrochloride).

Step-by-Step Protocol
  • Equilibration: Before opening, allow the vial of MI-nc (hydrochloride) to equilibrate to room temperature for at least 15-20 minutes. This minimizes condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: In a clean, dry environment, accurately weigh the desired amount of MI-nc (hydrochloride) solid into a sterile microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the solid. To calculate the required volume for a desired molar concentration, use the following formula:

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Example Calculation for a 10 mM Stock Solution:

      • Desired Concentration: 10 mM = 0.01 mol/L

      • Molecular Weight: 405.4 g/mol

      • To prepare a 10 mM solution from 1 mg of MI-nc (hydrochloride):

        • Mass = 0.001 g

        • Volume (L) = 0.001 g / (0.01 mol/L * 405.4 g/mol ) = 0.0002466 L = 246.6 µL

      • Therefore, add 246.6 µL of anhydrous DMSO to 1 mg of MI-nc (hydrochloride) to yield a 10 mM stock solution.

  • Dissolution:

    • Cap the tube or vial securely and vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure that all solid particles have dissolved.

    • If any particulates remain, sonicate the solution in a room temperature water bath for 5-10 minutes. Intermittently vortex during sonication to aid dissolution. Gentle warming (up to 37°C) can be applied if necessary, but avoid excessive heat which could degrade the compound.

  • Final Check: Once the solution is clear and free of visible particles, it is ready for use or storage.

Storage and Stability of MI-nc (hydrochloride) Solutions

Proper storage is critical to maintain the activity and integrity of MI-nc (hydrochloride) stock solutions. As a general best practice for small molecule inhibitors dissolved in DMSO, aliquoting and low-temperature storage are recommended.

Storage Recommendations
Storage ConditionRecommended DurationRationale
Solid Compound As per manufacturer's recommendation (typically -20°C for several years)Minimizes degradation and moisture absorption.
DMSO Stock Solution (Short-term) ≤ 1 month at -20°CConvenient for ongoing experiments, minimizes risk of freeze-thaw cycles.
DMSO Stock Solution (Long-term) ≤ 6 months at -80°CPreserves compound integrity for extended periods.
Key Considerations for Stability
  • Avoid Repeated Freeze-Thaw Cycles: Each cycle can introduce moisture and potentially lead to compound degradation or precipitation. It is highly recommended to aliquot the stock solution into single-use volumes.

  • Use of Anhydrous DMSO: Given that MI-nc is a hydrochloride salt and potentially hygroscopic, using anhydrous DMSO is a best practice to prevent hydrolysis and maintain long-term stability.

  • Protection from Light: Store stock solutions in amber vials or tubes protected from light to prevent photodegradation.

  • Aqueous Solutions: The stability of MI-nc (hydrochloride) in aqueous solutions is expected to be significantly lower than in DMSO. Therefore, it is recommended to prepare fresh dilutions in aqueous buffers or cell culture media for each experiment and use them immediately. Do not store MI-nc (hydrochloride) in aqueous solutions for extended periods.

Experimental Best Practices

  • Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, it is advisable to perform serial dilutions of the DMSO stock in the same solvent before the final dilution into the aqueous medium. This gradual change in solvent polarity can help prevent precipitation of the compound.

  • Solvent Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in the experimental samples) in your assays to account for any effects of the solvent on the biological system.

  • Final DMSO Concentration: For cell-based assays, ensure the final concentration of DMSO is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Conclusion

The meticulous preparation and storage of MI-nc (hydrochloride) are fundamental to its effective use as a negative control in Menin-MLL interaction studies. By adhering to the protocols outlined in these application notes, researchers can ensure the reliability and reproducibility of their experimental findings, ultimately contributing to a clearer understanding of the therapeutic potential of targeting the Menin-MLL axis in leukemia and other cancers.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing MI-nc (hydrochloride) Concentration for Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for MI-nc (hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting support for the effective use of MI-nc (hydrochloride) in your experiments. As a weak inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, MI-nc (hydrochloride) serves as an essential negative control for more potent inhibitors such as MI-2, ensuring the specificity of your findings. This resource will equip you with the necessary knowledge to optimize its concentration and navigate potential challenges in your assays.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about MI-nc (hydrochloride).

What is MI-nc (hydrochloride) and what is its primary application?

MI-nc (hydrochloride) is a thienopyrimidine derivative that acts as a weak inhibitor of the protein-protein interaction between menin and MLL.[1] Its primary and intended use in research is as a negative control in experiments involving potent menin-MLL inhibitors, such as MI-2.[2] Due to its significantly higher IC50 value (193 µM) compared to active compounds, it helps to distinguish specific inhibitory effects from non-specific or off-target effects.[1]

What is the mechanism of action of menin-MLL inhibitors?

Menin is a crucial cofactor for the oncogenic activity of MLL fusion proteins, which are implicated in aggressive forms of leukemia.[1] Potent menin-MLL inhibitors bind to menin and disrupt its interaction with MLL, leading to the downregulation of target genes, cell differentiation, and apoptosis in MLL-rearranged leukemia cells.[1][3] MI-nc, sharing a similar chemical scaffold but with weak activity, is used to confirm that the observed biological effects of more potent inhibitors are due to the specific disruption of the menin-MLL interaction.

In which types of assays is MI-nc (hydrochloride) typically used?

MI-nc (hydrochloride) is most commonly used as a negative control in a variety of cell-based assays, including:

  • Cell Viability and Proliferation Assays (e.g., MTT, WST-1): To demonstrate that the reduction in cell viability observed with a potent inhibitor is not due to non-specific cytotoxicity of the chemical scaffold.[4]

  • Apoptosis Assays (e.g., Annexin V/PI staining): To ensure that the induction of apoptosis is a specific consequence of menin-MLL inhibition.

  • Co-immunoprecipitation (Co-IP) Assays: To confirm that a potent inhibitor, and not a structurally similar but inactive compound, disrupts the menin-MLL protein complex.

Solubility and Solution Stability

Proper preparation and storage of MI-nc (hydrochloride) solutions are critical for obtaining reliable and reproducible results.

Solubility Data

MI-nc (hydrochloride) exhibits different solubility in common laboratory solvents. It is crucial to prepare stock solutions at concentrations that ensure complete dissolution.

SolventSolubility
DMSO1.3 mg/mL
Dimethylformamide (DMF)0.5 mg/mL
Ethanol≤0.1 mg/mL
PBS (pH 7.2)0.16 mg/mL

Data sourced from supplier technical datasheets.[2]

Solution Preparation and Storage

Stock Solution Preparation: For most cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared by dissolving 4.05 mg of MI-nc (hydrochloride) (MW: 405.4 g/mol ) in 1 mL of DMSO.

Stability of Stock Solutions: While specific long-term stability data for MI-nc (hydrochloride) in DMSO is not extensively published, general guidelines for small molecules in DMSO suggest that solutions are stable for extended periods when stored properly.[1][2] However, it is best practice to:

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Use anhydrous DMSO to prepare stock solutions, as water absorption can lead to compound precipitation over time.[5]

  • Supplier recommendations suggest that aqueous solutions should be used promptly and not stored for long periods.[1]

Experimental Protocols and Concentration Optimization

The following sections provide detailed guidance on using MI-nc (hydrochloride) in your experiments and how to determine the optimal concentration.

Workflow for Determining Optimal MI-nc Concentration

The following diagram outlines a typical workflow for establishing the appropriate concentration of MI-nc (hydrochloride) to use as a negative control.

Caption: Workflow for optimizing MI-nc concentration.

Protocol: Cell Viability (MTT) Assay with MI-nc as a Negative Control

This protocol provides a step-by-step guide for using MI-nc (hydrochloride) as a negative control in an MTT cell viability assay.

Materials:

  • MI-nc (hydrochloride)

  • Potent menin-MLL inhibitor (e.g., MI-2)

  • Cell line of interest (e.g., MV4;11, KOPN-8)[4]

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if they are adherent.

  • Compound Preparation: Prepare serial dilutions of your potent inhibitor and MI-nc (hydrochloride) in complete culture medium. A common concentration range to test for MI-nc as a negative control is up to 50 µM, based on its high IC50.[4] Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The results for MI-nc should show minimal to no effect on cell viability at concentrations where the potent inhibitor shows significant effects.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This section provides guidance on how to troubleshoot potential issues when using MI-nc (hydrochloride).

Decision Tree for Troubleshooting Unexpected Results

Troubleshooting Start Unexpected Results with MI-nc Q1 Is there unexpected cytotoxicity with MI-nc? Start->Q1 Q2 Is the potent inhibitor not showing the expected effect? Start->Q2 Q3 Are you observing precipitation in your culture wells? Start->Q3 A1 High concentration of MI-nc may cause off-target effects. Q1->A1 Yes B1 Verify the activity of the potent inhibitor. Q2->B1 Yes C1 MI-nc has low aqueous solubility. [3] Q3->C1 Yes A2 Check for solvent toxicity by including a vehicle-only control. A1->A2 A3 Perform a dose-response with MI-nc to find a non-toxic concentration. A2->A3 B2 Check the passage number and health of your cell line. B1->B2 B3 Ensure correct assay conditions (e.g., incubation time). B2->B3 C2 Ensure the final DMSO concentration is low and non-toxic. C1->C2 C3 Prepare fresh dilutions from a clear stock solution. C2->C3

Caption: Troubleshooting decision tree for MI-nc assays.

Common Problems and Solutions
  • Problem: Unexpected cytotoxicity observed with MI-nc.

    • Cause: While designed as a weak inhibitor, high concentrations of any small molecule can lead to off-target effects and non-specific cytotoxicity.[6][7] The thienopyrimidine scaffold, present in MI-nc, has been associated with various biological activities, including apoptosis induction in some cancer cell lines.[6]

    • Solution: Perform a careful dose-response experiment to determine the maximum concentration of MI-nc that does not impact cell viability. This concentration should be used for your negative control experiments. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is non-toxic to your cells.

  • Problem: Precipitation of MI-nc in the cell culture medium.

    • Cause: MI-nc (hydrochloride) has low solubility in aqueous solutions like cell culture media.[2] When a concentrated stock solution in DMSO is diluted into the medium, the compound can precipitate out.

    • Solution: Ensure that the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to maintain compound solubility and minimize solvent-induced toxicity.[8] When diluting the stock solution, add it to the medium while vortexing to ensure rapid and even dispersion. Visually inspect your diluted solutions for any signs of precipitation before adding them to the cells.

  • Problem: High background apoptosis in the negative control (untreated or MI-nc treated cells).

    • Cause: This can be due to several factors unrelated to the compound, such as cell handling (e.g., harsh trypsinization), cell stress from over-confluency, or contamination.[2]

    • Solution: Handle cells gently during passaging and seeding. Allow cells to recover and adhere overnight before starting the treatment. Ensure your cell cultures are healthy and free from contamination.

References

  • Grembecka, J., He, S., Shi, A., et al. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nature Chemical Biology, 8(3), 277–284. [Link]

  • Al-Ostoot, F. H., Alafeefy, A. M., & El-Sayed, M. A. A. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. European Journal of Medicinal Chemistry, 138, 92-102. [Link]

  • ACS Publications. (2025). pH-Responsive Semi-IPN Nanoparticles Based on 4‐Carboxyphenylboronic Acid-Modified Chitosan for Target. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen cyanide. Retrieved from [Link]

  • PubMed. (2011). Regulation of NK92-MI cell cytotoxicity by substance P. Retrieved from [Link]

  • PMC. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Retrieved from [Link]

  • PubMed. (2026). Stability indicating green HPLC method for Imeglimin hydrochloride determination in pharmaceutical tablets with comprehensive assessment. Retrieved from [Link]

  • PMC. (2019). A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia. Retrieved from [Link]

  • PMC. (2019). Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. Retrieved from [Link]

  • ResearchGate. (2023). What controls should I use for a co-IP experiment? Retrieved from [Link]

  • ResearchGate. (2025). Development and validation of stability indicating RP-HPLC method of analysis of manidipine dihydrochloride. Retrieved from [Link]

  • NIST. (n.d.). Measurement Assurance in Cell-based Assays. Retrieved from [Link]

  • NCBI. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. Retrieved from [Link]

  • YouTube. (2026). What's New in AML: Menin Inhibitors Explained. Retrieved from [Link]

  • JoVE. (2022). Cell-based FC Assay to Measure Cytotoxic Activity | Protocol Preview. Retrieved from [Link]

  • VJHemOnc. (2025). Menin inhibitors in AML: combinations, resistance, and future directions. Retrieved from [Link]

  • MDPI. (2022). Virtual Screening Targeting LasR and Elastase of Pseudomonas aeruginosa Followed by In Vitro Antibacterial Evaluation. Retrieved from [Link]

  • Helda. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • NCBI. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Retrieved from [Link]

  • PMC. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 5 MTT assay. Percentage of cell viability relative to negative.... Retrieved from [Link]

  • PMC. (2012). Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia. Retrieved from [Link]

  • PMC. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • University of Helsinki. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • PMC. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Retrieved from [Link]

  • ResearchGate. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Retrieved from [Link]

  • PubMed. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Retrieved from [Link]

Sources

unexpected effects of MI-nc (hydrochloride) in cells

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for MI-nc (hydrochloride). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of MI-nc (hydrochloride) in cellular assays. As a negative control compound, MI-nc is intended to be biologically inactive against the menin-Mixed Lineage Leukemia (MLL) interaction. However, unexpected cellular effects can arise, and this resource is here to help you navigate those challenges, ensuring the integrity and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions about MI-nc (hydrochloride) and its intended application.

1.1. What is the primary intended use of MI-nc (hydrochloride)?

MI-nc (hydrochloride) is designed to be used as a negative control in experiments involving the active compound MI-2.[1] MI-2 is a potent inhibitor of the protein-protein interaction between menin and MLL, which is a critical dependency for the proliferation of leukemia cells with MLL rearrangements.[2] MI-nc, being structurally related but a very weak inhibitor of this interaction, allows researchers to control for off-target or non-specific effects of the chemical scaffold.[3]

1.2. How does the potency of MI-nc (hydrochloride) compare to its active counterpart, MI-2?

There is a significant difference in potency, which is fundamental to their respective roles.

CompoundTarget InteractionIC50Primary Experimental Role
MI-2 Menin-MLL0.45 µMActive, potent inhibitor
MI-nc (hydrochloride) Menin-MLL193 µMInactive, negative control
Data sourced from Cayman Chemical.[1][2]

The ~400-fold difference in potency means that at concentrations where MI-2 effectively inhibits the menin-MLL interaction and induces apoptosis in MLL-rearranged cells, MI-nc should show no significant activity at this specific target.[1][2]

1.3. Why is using a negative control like MI-nc crucial for my experiment?

In drug discovery and chemical biology, a negative control is essential for validating that the observed biological effect of an active compound is due to its specific on-target activity. Using MI-nc helps you to:

  • Attribute Phenotype to Target: Confirm that the cellular effects (e.g., apoptosis, differentiation) seen with MI-2 are a consequence of menin-MLL inhibition and not due to the compound's chemical structure, its solvent, or other non-specific interactions.

  • Identify Off-Target Effects: If both MI-2 and MI-nc produce a similar, unexpected effect, it suggests an off-target activity of the chemical scaffold, independent of menin-MLL inhibition.[4]

  • Control for Assay Artifacts: Ensure that the compound itself does not interfere with the assay readout (e.g., autofluorescence in an imaging assay, or redox activity in a viability assay).

Section 2: Troubleshooting Guide: Unexpected Phenotypes

This section is structured to help you diagnose and resolve unexpected results you may encounter when using MI-nc (hydrochloride) in your cell-based assays.

2.1. Problem: I'm observing significant cytotoxicity or a decrease in cell viability with MI-nc. Why is my "negative control" killing my cells?

This is a common and important observation. While designed to be inactive against the menin-MLL target, no compound is entirely inert. Here are the most probable causes and a workflow to diagnose the issue.

Possible Causes:

  • High Concentration: The most frequent cause is using the compound at too high a concentration. All small molecules can exhibit non-specific toxicity at elevated concentrations due to mechanisms like membrane disruption or mitochondrial dysfunction.[5][6]

  • Off-Target Toxicity: The chemical scaffold of MI-nc may interact with other cellular targets essential for cell survival, an effect that is independent of the menin-MLL axis.[4][7]

  • Solubility Issues: MI-nc has limited aqueous solubility.[1] If the compound precipitates out of the culture medium, these solid particles can cause physical stress and non-specific cytotoxicity to cells.

  • Cell Line Sensitivity: Different cell lines have varied sensitivities to chemical compounds due to differences in metabolism, membrane transport, and expression of potential off-targets.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected Cytotoxicity A Start: Unexpected cytotoxicity observed with MI-nc B Step 1: Perform Dose-Response Assay (e.g., 0.1 µM to 200 µM) A->B Determine toxic concentration range C Step 2: Visually Inspect Culture Media (Check for precipitation) B->C Is toxicity observed only at high concentrations? D Step 3: Characterize the Mode of Cell Death C->D Is media clear? E Step 4: Compare with Active Compound (MI-2) D->E Identify mechanism F Conclusion & Action E->F Is the effect specific to MI-nc?

Caption: Workflow for diagnosing unexpected MI-nc cytotoxicity.

Actionable Steps:

  • Determine the Non-Toxic Concentration Range: Run a dose-response curve for MI-nc on your specific cell line using a viability assay (e.g., MTT, CellTiter-Glo®). This will establish the highest concentration at which the compound shows no significant effect on viability (e.g., >90% viability). This is the concentration range you should use for your negative control experiments.

  • Check Solubility and Media Stability: Prepare your highest concentration of MI-nc in media and incubate under culture conditions (37°C, 5% CO2) for the duration of your experiment. Visually inspect for precipitation or cloudiness. If observed, you may need to lower the concentration or use a different solubilization method (see Protocol 3.4).

  • Characterize the Cell Death Mechanism: If cytotoxicity is confirmed, investigate the underlying mechanism. Is it apoptosis, or a caspase-independent pathway like necroptosis or ferroptosis? (See Protocol 3.2). This can reveal if MI-nc is triggering a specific off-target signaling pathway.[8]

2.2. Problem: I see signs of cell death, but it doesn't look like classic apoptosis. What could be happening?

If you observe cell death that is not blocked by caspase inhibitors (like Z-VAD-FMK), you are likely observing a form of caspase-independent cell death.[9] This is a critical finding, as it points towards a specific off-target mechanism of MI-nc.

Possible Mechanisms:

  • Necroptosis: A form of programmed necrosis, or inflammatory cell death. It is often characterized by cell swelling and loss of membrane integrity.[10][11] Key mediators are the kinases RIPK1, RIPK3, and the pseudokinase MLKL.[12]

  • Ferroptosis: An iron-dependent form of cell death driven by the accumulation of lipid peroxides.[13] It is distinct from apoptosis and necroptosis and can be triggered by depletion of glutathione (GSH) or inactivation of the enzyme GPX4.[14][15]

  • Mitochondrial Dysfunction: Severe energy depletion (ATP loss) and generation of reactive oxygen species (ROS) from mitochondrial damage can lead to caspase-independent cell death.[16]

Diagnostic Approach:

G cluster_1 Investigating Caspase-Independent Cell Death Start Cell death observed with MI-nc Caspase Test with Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) Start->Caspase Apoptosis Apoptosis Caspase->Apoptosis Death is blocked NonApoptotic Caspase-Independent Death Caspase->NonApoptotic Death is NOT blocked Necroptosis Test with Necroptosis Inhibitor (e.g., Necrostatin-1 for RIPK1) NonApoptotic->Necroptosis Ferroptosis Test with Ferroptosis Inhibitor (e.g., Ferrostatin-1, Deferoxamine) NonApoptotic->Ferroptosis ROS Measure ROS Levels (e.g., with DCFDA) NonApoptotic->ROS ResultNec Necroptosis Necroptosis->ResultNec Death is blocked ResultFer Ferroptosis Ferroptosis->ResultFer Death is blocked ResultROS Oxidative Stress-Mediated Death ROS->ResultROS ROS is elevated

Caption: Decision tree for identifying cell death pathways.

Key Experiments:

Cell Death PathwayKey FeaturesRecommended InhibitorsKey Detection Method
Necroptosis RIPK1/RIPK3/MLKL dependent, cell swelling, membrane rupture.Necrostatin-1 (RIPK1 inhibitor), GSK'872 (RIPK3 inhibitor)Western blot for phosphorylated MLKL (pMLKL)
Ferroptosis Iron-dependent, lipid peroxidation, mitochondrial shrinkage.Ferrostatin-1 (lipid ROS scavenger), Deferoxamine (iron chelator)C11-BODIPY staining for lipid peroxidation
Apoptosis Caspase-dependent, cell shrinkage, chromatin condensation.Z-VAD-FMK (pan-caspase inhibitor)Western blot for cleaved Caspase-3, Annexin V staining
2.3. Problem: I'm observing unexpected changes in cellular morphology, such as vacuolization. How do I investigate this?

Large cytoplasmic vacuoles can be a sign of cellular stress or the activation of specific pathways.

Possible Causes:

  • Autophagy: This is a cellular recycling process where cytoplasmic components are engulfed in double-membraned vesicles called autophagosomes.[17] While often a survival mechanism, excessive autophagy can also lead to cell death.[18][19] Many small molecules are known to modulate autophagy.

  • Lysosomal Dysfunction: Some compounds can accumulate in lysosomes, raising their pH and causing them to swell, a phenomenon known as lysosomotropism.[20] This disrupts normal lysosomal function and can lead to toxicity.

  • Endoplasmic Reticulum (ER) Stress: Disruption of protein folding in the ER can trigger the unfolded protein response (UPR) and lead to morphological changes and cell death.

Investigative Steps:

  • Monitor Autophagy: The most reliable way to detect autophagy is to measure the conversion of the protein LC3-I to its lipidated form, LC3-II, by Western blot. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction. (See Protocol 3.3).

  • Assess Lysosomal Health: Use a lysosomotropic dye like LysoTracker™ Red to stain lysosomes. An increase in the size or number of stained vesicles can indicate lysosomal changes.

  • Check for ER Stress Markers: Perform a Western blot for key ER stress markers such as CHOP, BiP, or the spliced form of XBP1.

Section 3: Key Experimental Protocols

This section provides streamlined protocols for the key validation experiments discussed above.

Protocol 3.1: Assessing Cell Viability and Cytotoxicity (MTT Assay)

This protocol provides a general framework for determining the cytotoxic potential of MI-nc.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of MI-nc (hydrochloride) in your cell culture medium. A suggested range is 0.1 µM to 200 µM. Also include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Dosing: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells.

  • Incubation: Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Analysis: Normalize the results to the vehicle-treated control wells and plot the dose-response curve to determine the concentration at which viability is affected.

Protocol 3.2: Distinguishing Cell Death Pathways

This protocol uses specific inhibitors to differentiate between apoptosis, necroptosis, and ferroptosis.

  • Experimental Setup: Seed cells in a multi-well plate.

  • Pre-treatment with Inhibitors: Pre-incubate the cells for 1-2 hours with one of the following inhibitors at a previously optimized concentration:

    • Vehicle Control (e.g., DMSO)

    • Pan-Caspase Inhibitor: Z-VAD-FMK (e.g., 20 µM)

    • RIPK1 Inhibitor: Necrostatin-1 (e.g., 10 µM)

    • Ferroptosis Inhibitor: Ferrostatin-1 (e.g., 1 µM)

  • MI-nc Treatment: Add MI-nc at a concentration known to cause cell death. Also include a positive control for each death pathway if available (e.g., TNFα+SMAC mimetic+Z-VAD-FMK for necroptosis).

  • Incubation: Incubate for the required duration.

  • Viability Readout: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo® or Annexin V/PI staining followed by flow cytometry).

  • Interpretation:

    • If Z-VAD-FMK rescues cell death, the mechanism is likely apoptosis .

    • If Necrostatin-1 rescues cell death (and Z-VAD-FMK does not), the mechanism is likely necroptosis .

    • If Ferrostatin-1 rescues cell death, the mechanism is likely ferroptosis .

Protocol 3.3: Monitoring Autophagy (LC3-II Western Blot)

This protocol detects the induction of autophagy by monitoring LC3 lipidation.

  • Treatment: Treat cells with MI-nc at the desired concentration and time points. Include a positive control (e.g., rapamycin or starvation) and a vehicle control. For a more robust analysis, include a condition where cells are treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 2-4 hours of the experiment. This prevents the degradation of LC3-II and allows for the measurement of autophagic flux.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for LC3. It is crucial to also probe for a loading control (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Analysis: Identify the two bands for LC3: LC3-I (cytosolic, ~16-18 kDa) and LC3-II (lipidated, ~14-16 kDa). An increase in the amount of LC3-II or the ratio of LC3-II to LC3-I indicates an increase in the number of autophagosomes. The accumulation of LC3-II in the presence of a lysosomal inhibitor confirms an increase in autophagic flux.

Protocol 3.4: Best Practices for Compound Solubilization and Dosing
  • Primary Stock Solution: Prepare a high-concentration primary stock solution (e.g., 10-40 mM) of MI-nc (hydrochloride) in a 100% non-aqueous solvent like DMSO or DMF.[1]

  • Intermediate Dilutions: Create intermediate dilutions from the primary stock using 100% solvent.

  • Final Working Solution: Prepare the final working solution by diluting the intermediate stock directly into pre-warmed cell culture medium. The final concentration of the organic solvent (e.g., DMSO) in the medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Vortexing: Ensure the compound is fully dissolved at each step by vortexing thoroughly.

  • Vehicle Control: Always include a vehicle control in your experiments that contains the same final concentration of the solvent used to dissolve the compound.

References
  • Time in Ch
  • What is the mechanism of Minocycline Hydrochloride?
  • What is the mechanism of Mianserin Hydrochloride?
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. [Link]

  • In vitro effects of mitomycin C on the proliferation of the non-small-cell lung cancer line A549.
  • Mitomycin C Induces Autophagy in Human Tracheal Fibroblasts and Suppresses Their Growth. PMC - PubMed Central. [Link]

  • Role of autophagy in apoptosis induction by methylene chloride extracts of Mori cortex in NCI-H460 human lung carcinoma cells. PubMed. [Link]

  • Inhibition of mir-765 inhibits HCC cell proliferation. ResearchGate. [Link]

  • pH-Responsive Semi-IPN Nanoparticles Based on 4‐Carboxyphenylboronic Acid-Modified Chitosan for Target. American Chemical Society.
  • Hydrogen cyanide. Wikipedia. [Link]

  • Signaling pathways and defense mechanisms of ferroptosis. PubMed. [Link]

  • Caspase-Independent Cell Death Mechanisms. Madame Curie Bioscience Database - NCBI Bookshelf. [Link]

  • Pseudoephedrine. Wikipedia. [Link]

  • Therapeutic Effect and Mechanism of Cinnamyl Alcohol on Myocardial Ischemia-Reperfusion Injury. PMC - NIH. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Methylene Chloride. NCBI Bookshelf - NIH. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

  • Cell Death Independent of Caspases: A Review. AACR Journals. [Link]

  • Characterized drugs show unexpected effects. Max-Planck-Gesellschaft. [Link]

  • Initiation and execution mechanisms of necroptosis: an overview. PMC - NIH. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. bioRxiv. [Link]

  • Vitamin World | High-Quality Vitamins & Supplements You Can Trust. Vitamin World. [Link]

  • Caspase-independent cell death. Nature. [Link]

  • The Ferroptosis Pathway: Structure, Function, and Modul
  • Inhibition of cell proliferation by mitomycin C incorporated into P(HEMA) hydrogels. PubMed. [Link]

  • Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. PubMed. [Link]

  • Imidacloprid affects human cells through mitochondrial dysfunction and oxidative stress. ScienceDirect. [Link]

  • Mechanisms of Caspase-Independent Neuronal Death: Energy Depletion and Free Radical Generation. PubMed Central. [Link]

  • Ferroptosis. Wikipedia. [Link]

  • Effects of anticancer agents on cell viability, proliferative activity and cytokine production of peripheral blood mononuclear cells. PMC. [Link]

  • Necroptosis | TNF-Alpha Signalling. YouTube. [Link]

  • The Role of Autophagy in Acute Myocardial Infarction. PMC - NIH. [Link]

  • Targeting collagen biosynthesis by small molecules inhibiting the function of the peptide-substrate-binding domain of collagen prolyl 4-hydroxylases. bioRxiv. [Link]

  • Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis. MDPI. [Link]

  • The ferroptosis signaling pathway. Ferroptosis is regulated by two... ResearchGate. [Link]

  • (PDF) Caspase-independent cell death?
  • Overview of the necroptosis signaling pathway. Necroptosis can be... ResearchGate. [Link]

  • Necroptosis, definition, pathway, mechanism, combination of necrosis and apoptosis. YouTube. [Link]

  • Excessive autophagy of myocardial cells promotes ferroptosis and exacerbates heart failure in the state of myocardial infarction. PMC. [Link]

Sources

Technical Support Center: MI-nc (hydrochloride) Solubility

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from the Senior Application Scientist:

Welcome to the technical support guide for MI-nc (hydrochloride). The compound "MI-nc (hydrochloride)" does not correspond to a specifically indexed molecule in public chemical databases. It is likely a proprietary, novel, or internal research compound. However, the challenges associated with its solubilization are common for many hydrochloride salts of weakly basic small molecules used in drug discovery and life sciences research.

This guide is structured to provide you, our fellow scientists, with the foundational principles, practical protocols, and troubleshooting logic required to overcome these solubility hurdles. We will treat MI-nc (hydrochloride) as a representative example of a weakly basic compound, providing you with a robust framework applicable to a wide range of research chemicals. Our goal is to empower you to move beyond simple recipes and understand the chemical causality behind each step, ensuring reproducible and successful experiments.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face when handling new hydrochloride salts.

Q1: I received MI-nc (hydrochloride) as a solid. Why won't it dissolve directly in my neutral aqueous buffer (e.g., PBS pH 7.4)?

A: This is a common and expected observation. MI-nc is described as a "weakly basic" compound. Forming a hydrochloride salt is a strategy to improve aqueous solubility under the right conditions.[1][2] The hydrochloride salt exists in an ionized, protonated state (BH+), which is the more water-soluble form. However, when you add it to a neutral or basic buffer, the higher pH can deprotonate the molecule, converting it back to its neutral, free base form (B), which is often significantly less soluble in water.[3][4] This can lead to immediate precipitation or failure to dissolve. Weakly basic drugs are typically more soluble in acidic conditions (pH < pKa).[5][6]

Q2: What is the best solvent to start with for making a high-concentration stock solution?

A: For most novel research compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of hydrophobic and hydrophilic molecules. Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO. This stock can then be serially diluted into your aqueous assay buffer. Always test the solubility of a small amount of your compound first before dissolving the entire batch.

Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous cell culture media. What is happening?

A: This phenomenon is known as "antisolvent precipitation." While the compound is stable in 100% DMSO, its solubility limit in the final aqueous buffer (which may contain only 0.1-1% DMSO) is much lower. When the DMSO stock is rapidly diluted, the compound finds itself in an environment where it is no longer soluble, causing it to crash out of solution. The key is to ensure the final concentration in your assay is below the compound's thermodynamic solubility limit in that specific buffer/media.

Q4: Can I use heating or sonication to help dissolve my compound?

A: Yes, these are valuable physical methods to aid dissolution.

  • Sonication: A brief sonication in a water bath can help break up solid aggregates and accelerate the dissolution process, especially for the initial stock solution in an organic solvent.[7]

  • Gentle Warming: Warming the solution to 37°C can increase the rate of dissolution and solubility. However, exercise caution. Prolonged heating can degrade thermally sensitive compounds. Always check the compound's data sheet for stability information.[7] This method is best used for initial stock preparation, not for long-term storage.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving common solubility problems encountered during experiments.

Problem 1: The solid powder does not dissolve in the initial solvent (e.g., DMSO).
  • Plausible Cause: The compound may have very high crystal lattice energy or may be less soluble in DMSO than anticipated.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for initial compound dissolution.

Problem 2: Precipitate forms upon dilution of an organic stock into aqueous buffer.
  • Plausible Cause: The final concentration exceeds the aqueous solubility limit. The buffer pH is too high, causing conversion to the insoluble free base.

  • Scientific Principle: The Role of pH and pKa For a weakly basic compound like MI-nc, its solubility is governed by the Henderson-Hasselbalch equation.[8][9][10] The equilibrium is: B (Insoluble Free Base) + H⁺ ⇌ BH⁺ (Soluble Salt) When the pH of the solution is significantly below the compound's pKa, the equilibrium shifts to the right, favoring the protonated, soluble form (BH⁺).[11][12] As the pH approaches or exceeds the pKa, the equilibrium shifts left, favoring the deprotonated, less soluble free base (B).[4]

pH_Solubility cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH_Eq Equilibrium Favors Protonated Form (BH⁺) Soluble High Aqueous Solubility Low_pH_Eq->Soluble Dominant Species High_pH_Eq Equilibrium Favors Free Base Form (B) Insoluble Low Aqueous Solubility (Precipitation Risk) High_pH_Eq->Insoluble Dominant Species Equilibrium B + H⁺  <=>  BH⁺

Caption: pH-dependent equilibrium of a weakly basic compound.

  • Solutions & Strategies:

    • Lower the Final Concentration: This is the simplest solution. Perform a serial dilution to determine the maximum soluble concentration in your final assay medium.

    • Modify Buffer pH: If your experiment allows, use a more acidic buffer (e.g., pH 6.0-6.5). This will keep the compound in its protonated, soluble state.

    • Use Co-solvents: Including a small percentage of a water-miscible organic solvent (a co-solvent) in the final aqueous solution can increase the solubility of the compound.[13][14][15][16]

Co-solventTypical Final Conc.ProsCons
Ethanol 1-5%Biocompatible, volatile.Can affect protein structure at higher concentrations.
PEG 400 1-10%Low toxicity, good solubilizer.Viscous, can interfere with some assays.
Glycerol 1-10%Biocompatible, stabilizes proteins.Very viscous.[16][17]

Part 3: Detailed Experimental Protocols

These protocols provide a validated, step-by-step methodology for handling MI-nc (hydrochloride) and similar compounds. Crucially, always test solubility on a small scale first.

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
  • Preparation: Allow the vial of MI-nc (hydrochloride) to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh out a small amount (e.g., 1-2 mg) of the compound into a sterile, conical microfuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 20 mM concentration.

  • Dissolution: Vortex the tube for 1-2 minutes. If the solid is not fully dissolved, proceed with gentle warming (37°C) and/or sonication as described in the troubleshooting guide. Visually inspect against a light source to ensure no particulates remain.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture exposure. Store at -20°C or -80°C as recommended by the supplier.

Protocol 2: Step-wise Dilution into Aqueous Buffer (Minimizing Precipitation)

This protocol is designed to mitigate antisolvent precipitation when preparing working solutions.

  • Thaw Stock: Thaw one aliquot of your DMSO stock solution completely and bring it to room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the DMSO stock into your final aqueous buffer containing any required co-solvents. For example, dilute the 20 mM stock 1:10 in buffer to get a 2 mM solution in 10% DMSO. This gradual reduction in organic solvent concentration can prevent shocking the compound out of solution.

  • Final Dilution: Vigorously vortex or pipette-mix the aqueous buffer in the final tube while slowly adding the required volume of the stock (or intermediate dilution) solution. Adding the concentrated stock to the vortexing buffer, rather than the other way around, ensures rapid and efficient mixing.[18]

  • Final Check: After dilution, visually inspect the solution for any signs of cloudiness or precipitation. If the solution is not perfectly clear, the final concentration is too high and must be reduced.

References

  • Babu, P. R. S., & Kumar, A. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Retrieved from [Link]

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2015). Biochemistry (8th ed.). W. H. Freeman.
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2015). SciELO. Retrieved from [Link]

  • Henderson-Hasselbalch equation. (n.d.). Wikipedia. Retrieved from [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure, and Methods. Academic Press.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library. Retrieved from [Link]

  • pH and Solvent Effect on Drug Solubility. (n.d.). SlideShare. Retrieved from [Link]

  • Pharmacology for the Physical Therapist. (n.d.). AccessPhysiotherapy. Retrieved from [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (2016). PubMed. Retrieved from [Link]

  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Data with MI-nc (Hydrochloride) Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Design & Data Interpretation for Menin-MLL Inhibition Product Focus: MI-nc (Negative Control) vs. Active Menin Inhibitors (MI-463, MI-503, MI-2) Audience: Drug Discovery Researchers & Cell Biologists

Core Concept: Why MI-nc is Non-Negotiable

In the development of targeted therapeutics for MLL-rearranged leukemias, distinguishing on-target efficacy from off-target toxicity is the primary challenge.[1]

MI-nc (hydrochloride) is the structurally matched negative control for the potent Menin-MLL inhibitors MI-463 and MI-503. It shares the same thienopyrimidine scaffold but lacks the specific molecular interactions required to bind the Menin pocket with high affinity.

The Golden Rule of Interpretation:

If your biological phenotype (apoptosis, differentiation, gene downregulation) occurs with the active drug (MI-503/463) but fails to occur with MI-nc at the same concentration, you have validated an on-target Menin-MLL mechanism.

Comparative Potency Data

Use the table below to benchmark your experimental results. If your MI-nc IC50 approaches the nanomolar range, your assay conditions may be compromised.

CompoundRoleTarget Interaction (IC50)Cellular GI50 (MLL-Fusion Cells)
MI-503 / MI-463 Active Inhibitor~10 - 15 nM (High Affinity)~0.2 - 0.5 µM
MI-2 First-Gen Active~450 nM~5 - 10 µM
MI-nc Negative Control > 193 µM (No Binding)> 50 µM (No Effect)

Data Source: Grembecka et al. (2012) and Borkin et al. (2015).

Mechanism of Action Visualization

The following diagram illustrates the structural logic behind using MI-nc. While the active inhibitor occupies the F9 and P13 pockets of Menin to displace MLL, MI-nc is sterically or chemically incompatible with this binding mode.

Menin_Mechanism Menin Menin Protein Complex Menin-MLL Complex (Leukemogenic Transcription) Menin->Complex Binds MLL MLL-Fusion Protein MLL->Complex Binds Outcome1 Complex Disrupted (Differentiation/Apoptosis) Complex->Outcome1 + Active Drug Outcome2 Complex Intact (Unchecked Proliferation) Complex->Outcome2 + MI-nc ActiveDrug Active Inhibitor (MI-463 / MI-503) ActiveDrug->Menin High Affinity Binding (IC50 ~15 nM) ActiveDrug->Complex Displaces MLL MInc MI-nc (Control) (Steric mismatch) MInc->Menin No Binding (IC50 >193 µM)

Figure 1: Mechanistic differentiation between Active Inhibitor and MI-nc.[2][3] MI-nc fails to displace MLL, allowing leukemogenesis to continue.

Troubleshooting Guide (FAQ)

Issue 1: "MI-nc is killing my cells at the same rate as the active drug."

Diagnosis: Off-Target Toxicity or Assay Artifact. If the negative control induces cell death at concentrations < 10 µM, the mechanism is likely not Menin-dependent.

  • Check 1: Concentration Window. Are you testing above 10 µM?

    • Solution: Menin inhibitors are potent (nM range). If you need >10 µM of the active drug to see an effect, and MI-nc works similarly, your cells are likely dying from general chemical stress (solvent toxicity or compound precipitation) rather than specific inhibition.

  • Check 2: Cell Line Specificity.

    • Solution: Verify your cell line carries an MLL rearrangement (e.g., MV4;11, MOLM-13). Cell lines without MLL fusions (e.g., HL-60) should be largely insensitive to both the active drug and MI-nc up to high concentrations.

Issue 2: "I see no effect with the Active Drug, but MI-nc is also inert."

Diagnosis: Target Absence or Drug Resistance.

  • Check 1: Target Expression.

    • Solution: Perform a Western Blot to confirm Menin protein expression.[4]

  • Check 2: HOXA9 Readout.

    • Solution: Menin inhibition should downregulate HOXA9 and MEIS1.[5] Perform qPCR. If HOXA9 levels do not drop with the active drug, the drug is not engaging the target (permeability issue or degradation).

Issue 3: "How do I handle the Hydrochloride salt form?"

Diagnosis: Solubility Calculation Error.

  • Clarification: MI-nc is supplied as a hydrochloride salt (•2HCl) to improve stability and initial solubility.

  • Protocol:

    • Molecular Weight: Ensure you use the MW of the salt form (approx. 405.4 g/mol for MI-nc[6][7]•2HCl) when calculating molarity, not the free base.

    • Solvent: Dissolve in DMSO to create a stock (e.g., 10 mM). Avoid aqueous buffers for the stock solution to prevent precipitation.

    • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles which can degrade the compound, potentially creating toxic byproducts that ruin the "negative control" status.

Validated Experimental Workflow

Use this decision tree to interpret your data rigorously.

Interpretation_Flow Start Experiment: Treat Cells with Active Drug vs. MI-nc Q1 Does Active Drug reduce viability? Start->Q1 Q2 Does MI-nc reduce viability at same concentration? Q1->Q2 Yes Result_NoTarget INVALID: Target Not Present/Engaged Q1->Result_NoTarget No Result_Valid VALID RESULT: On-Target Menin Inhibition Q2->Result_Valid No (MI-nc inert) Result_Tox INVALID: Off-Target Toxicity Q2->Result_Tox Yes (MI-nc kills)

Figure 2: Logic flow for interpreting cell viability assays using MI-nc.

Standard Operating Protocol: Validation Assay

Objective

To confirm specific Menin-MLL inhibition in MLL-rearranged leukemia cells (e.g., MV4;11).[5]

Materials
  • Active Compound: MI-503 (Stock: 10 mM in DMSO)

  • Control Compound: MI-nc hydrochloride (Stock: 10 mM in DMSO)

  • Cells: MV4;11 (MLL-AF4 fusion) and HL-60 (Control, non-MLL).

Step-by-Step
  • Seeding: Seed cells at 20,000 cells/well in a 96-well plate.

  • Dosing: Prepare a serial dilution (10 µM down to 1 nM) for both MI-503 and MI-nc.

    • Critical: Maintain constant DMSO concentration (e.g., 0.1%) across all wells.

  • Incubation: Incubate for 7 days .

    • Scientific Rationale: Menin inhibition induces differentiation and slow apoptosis. A standard 24-48h toxicity assay (like for chemotherapy) is too short to capture the specific epigenetic mechanism.

  • Readout: Perform CellTiter-Glo or MTT assay.

  • Analysis:

    • Success Criteria: MI-503 shows IC50 < 100 nM in MV4;11. MI-nc shows IC50 > 10 µM.[3][5][6][7] HL-60 cells show no response to either.

References

  • Grembecka, J., et al. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia.[6][7][8] Nature Chemical Biology, 8(3), 277–284.[6][7]

  • Borkin, D., et al. (2015). Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589–602.

  • Grembecka, J., & Cierpicki, T. (2017). Targeting the Menin-MLL interaction in leukemia.[5] Current Opinion in Hematology, 24(4), 368-378.

Sources

Validation & Comparative

Technical Comparison: MI-2 vs. MI-nc (Negative Control) in Menin-MLL Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Necessity of Paired Controls

In the study of MLL-rearranged (MLL-r) leukemias, the interaction between Menin and MLL fusion proteins is a critical therapeutic target. MI-2 is a first-generation, potent small-molecule inhibitor of this protein-protein interaction. MI-nc (hydrochloride) is its structurally related negative control .

Core Directive: Do not use MI-2 in isolation for phenotypic screening. The high hydrophobicity of the MI scaffold can cause off-target toxicity. MI-nc is essential to validate that observed antiproliferative effects are driven specifically by Menin-MLL inhibition, not general cytotoxicity.

FeatureMI-2 (Active) MI-nc (Negative Control)
Role Active InhibitorInactive Structural Analog
Primary Target Menin (Central Cavity)None (Does not bind Menin)
Biochemical IC50 ~446 nM> 50,000 nM (> 50 µM)
Cellular Activity Specific growth arrest in MLL-r cellsNo effect at relevant concentrations
Key Application Target validation, mechanistic studiesRule out off-target toxicity

Mechanistic Causality: Why MI-2 Works and MI-nc Fails

The Menin-MLL Binding Interface

The Menin-MLL interaction relies on Menin's large central cavity binding to a specific motif on MLL (residues F9 and P13).

  • MI-2 Mechanism: MI-2 acts as a peptidomimetic . It possesses a thienopyrimidine scaffold that mimics the F9 residue of MLL, projecting deep into the hydrophobic pocket of Menin. It forms critical hydrogen bonds with Tyr319 , Asp321 , and Asn323 inside the Menin pocket.

  • MI-nc Mechanism: MI-nc is typically a stereoisomer or close structural analog (often the S-enantiomer of the active series) of MI-2. This subtle structural change creates a steric clash or misaligns the hydrogen bond donors/acceptors. Consequently, MI-nc cannot occupy the Menin pocket, despite having similar physicochemical properties (solubility, permeability) to MI-2.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the signaling cascade and the specific intervention point of MI-2.

MeninPathway Menin Menin Protein Complex Menin-MLL Complex (Chromatin Binding) Menin->Complex Binds MLL_Fusion MLL-Fusion Protein (e.g., MLL-AF9) MLL_Fusion->Complex HOXA9 HOXA9 / MEIS1 Upregulation Complex->HOXA9 Transcriptional Activation Leukemia Leukemic Transformation (Block of Differentiation) HOXA9->Leukemia MI2 MI-2 (Inhibitor) MI2->Menin Competes for Binding Pocket MInc MI-nc (Negative Control) MInc->Menin No Binding

Figure 1: Mechanism of Action. MI-2 blocks the Menin-MLL complex formation, preventing HOXA9 upregulation.[1][2] MI-nc fails to bind Menin, leaving the pathway intact.

Comparative Performance Data

Biochemical Potency (Fluorescence Polarization)

In a competitive binding assay using a fluorescein-labeled MLL peptide, MI-2 displaces the peptide, while MI-nc does not.

CompoundIC50 (Menin Binding)KiInterpretation
MI-2 446 nM 158 nMPotent disruption of Menin-MLL interaction.[1]
MI-nc > 50,000 nM N/AEffectively inactive; perfect negative control.
Cellular Efficacy (Proliferation Assays)

Data based on MLL-rearranged leukemic cell lines (e.g., MV4;11, MOLM-13).[3][4]

Cell LineGenotypeMI-2 GI50MI-nc GI50Result
MV4;11 MLL-AF4~3 µM> 20 µMOn-target specific toxicity.
K562 BCR-ABL (Non-MLL)> 25 µM> 25 µMLack of toxicity in non-target cells confirms specificity.

Experimental Protocols

Protocol A: Fluorescence Polarization (FP) Binding Assay

Purpose: To verify biochemical potency and batch quality before cellular use.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

  • Probe: Fluorescein-labeled MLL peptide (e.g., sequence containing MLL residues 4-15).

  • Protein: Recombinant human Menin (residues 1-600).

Workflow:

  • Preparation: Dilute Menin protein to a concentration of ~100 nM (or near its Kd for the probe) in Assay Buffer.

  • Tracer: Add Fluorescein-MLL peptide to a final concentration of 10 nM.

  • Compound Addition:

    • Prepare serial dilutions of MI-2 and MI-nc in DMSO.

    • Add 1 µL of compound to 49 µL of the Protein/Tracer mix in a black 384-well plate.

  • Incubation: Incubate for 30–60 minutes at room temperature in the dark. Note: Equilibrium is fast, but stability is key.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 530 nm).

  • Analysis: Plot mP (milli-polarization) vs. log[Concentration].

    • Valid Result: MI-2 shows a sigmoidal dose-response (decreasing mP). MI-nc shows a flat line (high mP maintained).

Protocol B: Cellular Specificity Logic Flow

Purpose: To distinguish on-target efficacy from off-target toxicity.

The following decision tree describes how to interpret data when using MI-2 and MI-nc side-by-side.

ValidationLogic Start Treat Cells with Compound Result_MI2 MI-2 Result: Cell Death / Growth Arrest Start->Result_MI2 Result_MInc MI-nc Result: Cell Death? Result_MI2->Result_MInc Observed NoEffect CONCLUSION: Assay Failure or Resistant Cell Line Result_MI2->NoEffect No Effect OnTarget CONCLUSION: On-Target Menin Inhibition Result_MInc->OnTarget No (Cells Viable) OffTarget CONCLUSION: Off-Target Toxicity (General Cytotoxicity) Result_MInc->OffTarget Yes (Cells Die)

Figure 2: Experimental Logic. Use this flow to interpret cytotoxicity data. If MI-nc kills cells at the same concentration as MI-2, the result is a false positive.

Handling and Stability

  • Solubility: MI-2 is hydrophobic. MI-nc is often supplied as a hydrochloride salt to improve solubility during stock preparation.

  • Stock Prep: Dissolve in 100% DMSO to create 10 mM stocks. Store at -80°C. Avoid repeated freeze-thaw cycles.

  • In Vitro Use: When diluting into media, ensure final DMSO concentration is <0.5% to avoid vehicle toxicity masking the window between MI-2 and MI-nc.

References

  • Discovery of MI-2: Grembecka, J., et al. (2012). "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia."[4][5] Nature Chemical Biology, 8, 277–284.

  • Structural Basis: He, S., et al. (2014). "Structure-based design of potent menin-MLL inhibitors." Journal of Medicinal Chemistry, 57(4), 1543-1556.

  • Assay Protocols: Cierpicki, T., & Grembecka, J. (2015). "Challenges and opportunities in targeting the menin-MLL interaction." Future Medicinal Chemistry, 7(10), 1291-1306.

Sources

Definitive Guide: Validating Menin-MLL Inhibition with MI-nc Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inhibition of the Menin-MLL interaction is a therapeutic strategy for KMT2A-rearranged (MLL-r) and NPM1-mutated leukemias.[1][2] However, small molecule inhibitors in this class—specifically the thienopyrimidine series (MI-463, MI-503)—are hydrophobic and can exhibit off-target toxicity at high micromolar concentrations.[1][2]

To validate that a phenotypic response (e.g., apoptosis, differentiation) is driven by on-target Menin inhibition rather than general cytotoxicity, you must utilize the structurally matched negative control, MI-nc .[1][2]

This guide details the mechanistic basis, comparative profiling, and step-by-step validation protocols for using MI-nc alongside active inhibitors like MI-503.[1][2]

Part 1: The Mechanistic Rationale[3]

The "MI" series inhibitors (developed by the Grembecka and Cierpicki labs) function by mimicking the MLL fusion protein's binding motif. They occupy the F9 and P13 hydrophobic pockets on Menin, displacing the MLL complex.

The Structural Difference
  • Active Inhibitor (MI-503/MI-463): Contains a thienopyrimidine core with a specific indole nitrogen that forms a critical hydrogen bond with Glu366 and Tyr276 inside the Menin pocket.[1][2]

  • Negative Control (MI-nc): A structural isostere of the active parent.[1] It retains the same scaffold, solubility, and cell permeability properties but contains a specific modification (often N-methylation or steric bulk) that creates a steric clash or abolishes the critical H-bond network.[1][2]

This ensures that any biological effect observed with MI-nc is due to the chemical scaffold's off-target interactions, while effects unique to MI-503 are on-target.[1][2]

Diagram 1: Mechanism of Action & Control Logic

Menin_Inhibition_Mechanism Menin Menin Protein (F9/P13 Pocket) MLL MLL-Fusion Complex Menin->MLL Recruits Transcript Leukemogenic Transcription (HOXA9/MEIS1) Menin->Transcript Blocked MLL->Transcript Activates MI503 MI-503 (Active Inhibitor) MI503->Menin High Affinity Binding (Displaces MLL) Diff Differentiation & Apoptosis MI503->Diff Induces MInc MI-nc (Negative Control) MInc->Menin Steric Clash (No Binding) MInc->MLL No Displacement MInc->Transcript Unchanged

Caption: MI-503 displaces MLL to induce differentiation. MI-nc fails to bind Menin, leaving leukemic transcription intact.[1][2]

Part 2: Comparative Profile (Active vs. Control)

The following data summarizes the biochemical distinction between the active compound and the control. Note the massive shift in IC50, which provides the "therapeutic window" for validation.

FeatureMI-503 (Active) MI-nc (Control) Implication
Primary Target Menin-MLL InteractionNone (Inactive Analog)MI-nc should not affect Menin.
Biochemical IC50 ~15 nM> 5,000 nM (often >100 µM)>300-fold difference in potency.[1][2]
Cellular GI50 0.2 – 0.5 µM (MLL-r lines)> 20 µMIf MI-nc kills cells at 1 µM, it is toxicity.[1][2]
HOXA9 Expression Downregulation (>50%)No ChangeCritical biomarker check.[1][2]
Solubility DMSO SolubleDMSO SolubleControls for solvent effects.[2]

Part 3: Experimental Validation Workflows

To publish data on Menin inhibition, you must demonstrate a differential response between MI-503 and MI-nc in the following three assays.

Protocol A: Cellular Target Engagement (CETSA)

Validates that the drug physically binds Menin inside the living cell.

  • Preparation: Treat 10^7 MV4;11 cells with 1 µM MI-503 , 1 µM MI-nc , or DMSO for 1 hour.

  • Harvest: Wash cells with PBS and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot lysate into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 65°C) for 3 minutes.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Run the supernatant (soluble fraction) on SDS-PAGE.[1][2] Blot for Menin.

  • Result:

    • MI-503: Menin band remains visible at higher temperatures (thermal stabilization).[1][2]

    • MI-nc: Menin precipitates at the same temperature as the DMSO control.[2]

Protocol B: Functional Differentiation Assay (Flow Cytometry)

Validates that the phenotype is driven by the specific mechanism.[1]

  • Seeding: Seed MV4;11 (MLL-AF4) or MOLM-13 (MLL-AF9) cells at 0.5 x 10^6 cells/mL.

  • Treatment:

    • Condition 1: DMSO (Vehicle)[1][2][3]

    • Condition 2: MI-503 (Active) at IC50 x 2 (approx 500 nM).[1][2]

    • Condition 3: MI-nc (Control) at 500 nM .[1][2]

  • Incubation: Culture for 4 to 7 days (differentiation is slow; media change/drug replenishment every 2 days).

  • Staining: Harvest cells and stain for differentiation marker CD11b (Mac-1) and c-Kit .

  • Analysis:

    • MI-503: Strong upregulation of CD11b; loss of c-Kit.[1][2]

    • MI-nc: CD11b levels match DMSO; c-Kit remains high.

Protocol C: Transcriptional Biomarker Verification (RT-qPCR)

The "Gold Standard" for Menin-MLL inhibition.[1][2]

  • Treatment: Treat cells with 1 µM MI-503 or MI-nc for 48 to 72 hours .[1][2][4]

  • Extraction: Isolate total RNA (Trizol or Column-based).[1][2]

  • Targets:

    • HOXA9 (Downregulated by Menin inhibition).[1][2]

    • MEIS1 (Downregulated by Menin inhibition).[1][2]

    • GAPDH/ACTB (Housekeeping).[1][2]

  • Validation Criteria:

    • MI-503 must reduce HOXA9/MEIS1 by >50%.[1][2]

    • MI-nc must show no significant deviation (± 10%) from DMSO.[1][2]

Diagram 2: Validation Logic Flow

Validation_Workflow Start Experimental Design Treat Treat MLL-r Cells (MV4;11, MOLM-13) Start->Treat Branch Split Conditions Treat->Branch Active Active: MI-503 (0.5 - 1 µM) Branch->Active Control Control: MI-nc (0.5 - 1 µM) Branch->Control Readout Readout: qPCR (HOXA9) or Flow Cytometry (CD11b) Active->Readout Control->Readout Result_Valid Result: Active changes, Control = DMSO Readout->Result_Valid On-Target Mechanism Result_Toxic Result: Both Active & Control kill cells Readout->Result_Toxic Off-Target Toxicity

Caption: Logic flow for distinguishing on-target efficacy from off-target toxicity using MI-nc.

Part 4: Troubleshooting & Self-Validation

Scenario 1: MI-nc shows toxicity. [1][2]

  • Cause: You are likely dosing too high (>10 µM).[1][2] While MI-nc is inactive against Menin, the scaffold itself is hydrophobic and can cause membrane disruption or off-target kinase inhibition at high concentrations.[1][2]

  • Solution: Titrate down.[2] The "window" between MI-503 efficacy (nM) and MI-nc toxicity (µM) is your working range.[1][2]

Scenario 2: MI-503 fails to downregulate HOXA9.

  • Cause: Cell line dependency.[2] Ensure your cell line is KMT2A-rearranged (e.g., MV4;11, MOLM-13).[1][2] Cell lines like K562 (BCR-ABL) are Menin-independent and serve as excellent biological negative controls.[1][2]

References

  • Borkin, D., et al. (2015).[1][2][5] Pharmacologic Inhibition of the Menin-MLL Interaction Blocks Progression of MLL Leukemia In Vivo.[5][6][7][8][9] Cancer Cell, 27(4), 589-602.[1][2][5]

  • Grembecka, J., et al. (2012).[1][2][5] Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia.[1][2][5][9][10] Nature Chemical Biology, 8, 277–284.[2][5][11]

  • Cayman Chemical. MI-nc Product Information & Biological Activity.

  • MedChemExpress. MI-503 Inhibitor Profile and Protocols.

Sources

A Comparative Guide to Validating Off-Target Effects Using MI-nc (hydrochloride) as a Negative Control

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, ensuring that a therapeutic candidate interacts specifically with its intended target is paramount. Off-target effects, where a molecule binds to and modulates unintended proteins, are a primary cause of clinical trial failures, leading to unforeseen toxicity or a lack of efficacy.[1][2] Rigorous validation of a compound's mechanism of action is therefore not just a regulatory hurdle but a scientific necessity. This guide provides an in-depth comparison of modern experimental strategies for identifying and validating off-target effects, using MI-nc (hydrochloride) as an exemplary tool for establishing scientific rigor.

The Cornerstone of Specificity: The Role of the Negative Control

A critical, yet often overlooked, component of any robust chemical biology experiment is the use of a proper negative control. An ideal negative control is a chemical analog of the active compound that is structurally similar but biologically inactive against the intended target. This allows researchers to distinguish true on-target effects from those arising from the chemical scaffold itself, which could represent off-target interactions or non-specific cellular toxicity.[3]

MI-nc (hydrochloride) serves as a textbook example of such a control. It is a weak inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a half-maximal inhibitory concentration (IC50) of 193 μM.[4][5][6] It was developed alongside potent inhibitors like MI-2 (IC50 = 0.45 μM) that disrupt this interaction, which is crucial for the progression of certain types of acute leukemia.[4] Due to its structural resemblance to potent inhibitors but significantly weaker activity on the menin-MLL target, MI-nc is the perfect tool to deconvolve on-target from off-target cellular phenotypes.

cluster_active Potent Inhibitor (e.g., MI-2) cluster_control Negative Control (MI-nc) Compound_A Potent Inhibitor OnTarget On-Target (Menin) Compound_A->OnTarget Binds Strongly OffTarget Off-Target X Compound_A->OffTarget May Bind Phenotype_On On-Target Phenotype (e.g., Apoptosis) OnTarget->Phenotype_On Phenotype_Off Off-Target Phenotype (e.g., Toxicity) OffTarget->Phenotype_Off Compound_B MI-nc OnTarget_B On-Target (Menin) Compound_B->OnTarget_B Binds Weakly/ No Binding OffTarget_B Off-Target X Compound_B->OffTarget_B May Bind Phenotype_On_B No On-Target Phenotype OnTarget_B->Phenotype_On_B Phenotype_Off_B Off-Target Phenotype (e.g., Toxicity) OffTarget_B->Phenotype_Off_B cluster_workflow CETSA Workflow cluster_results Expected Outcome A 1. Treat Cells (Vehicle, Potent Inhibitor, MI-nc) B 2. Incubate (37°C) A->B C 3. Thermal Challenge (e.g., 52°C for 3 min) B->C D 4. Cell Lysis C->D E 5. Separate Aggregates (Centrifugation) D->E F 6. Quantify Soluble Target (e.g., Western Blot) E->F Result1 Potent Inhibitor: Target Stabilized F->Result1 Result2 MI-nc: No Stabilization

Figure 2: Workflow for a CETSA experiment to validate on-target engagement.
Chemical Proteomics & Affinity Chromatography

Chemical proteomics aims to identify the full spectrum of proteins that interact with a small molecule. A common approach involves immobilizing a broad-spectrum inhibitor on beads to capture a class of proteins (like kinases) and then using a test compound to competitively elute them. The proteins that are displaced are identified by mass spectrometry.

Causality Behind Experimental Choices: This unbiased, proteome-wide approach can reveal unexpected off-targets. [7][8]By comparing the protein profiles eluted by the potent inhibitor versus MI-nc, we can identify proteins that bind specifically to the active compound's unique chemical features versus those that interact non-specifically with the shared scaffold. This is a powerful method for hypothesis generation.

Experimental Protocol: Competitive Affinity Purification Mass Spectrometry (AP-MS)

  • Cell Lysate Preparation: Prepare native cell lysates that preserve protein complexes and activity.

  • Competitive Incubation: Aliquot the lysate and incubate with the vehicle control, a high concentration of the potent inhibitor, or a high concentration of MI-nc.

  • Affinity Capture: Add affinity beads coupled with a broad-spectrum ligand relevant to the target class (e.g., a general menin-MLL inhibitor analog or a set of pan-kinase inhibitors for a kinase drug). Incubate to allow protein binding.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry to identify and quantify the proteins.

  • Data Analysis: Compare the abundance of each identified protein across the different conditions. A true on- or off-target of the potent inhibitor will be significantly less abundant in the sample pre-incubated with that compound, as it was competed off the beads. Proteins competed off by both the potent inhibitor and MI-nc are likely scaffold-binders.

A 1. Cell Lysate B 2. Incubate Lysate with: - Vehicle - Potent Inhibitor - MI-nc A->B C 3. Add Affinity Beads (e.g., Kinobeads) B->C D 4. Wash & Elute Bound Proteins C->D E 5. Trypsin Digest D->E F 6. LC-MS/MS Analysis E->F G 7. Identify Competed Proteins F->G

Figure 3: General workflow for competitive chemical proteomics.
Phenotypic Counter-Screening

Ultimately, the goal of a drug is to elicit a specific biological response or phenotype. Phenotypic screening assesses the effect of a compound in a cell-based or organismal model. [9][10]When combined with a negative control, it becomes a powerful tool for linking target engagement to cellular function.

Causality Behind Experimental Choices: Observing a desired phenotype (e.g., cancer cell death) is not enough; one must prove it results from inhibiting the intended target. If the potent inhibitor causes the phenotype but the inactive MI-nc does not, it provides strong evidence for an on-target mechanism. [2]If both compounds cause the effect, it is likely an off-target liability of the chemical scaffold that requires further investigation.

Experimental Protocol: On-Target Phenotype Validation

  • Cell Seeding: Plate MLL-rearranged leukemia cells (on-target model) and a control cell line not dependent on the menin-MLL interaction (counter-screen model).

  • Compound Treatment: Treat cells with a dose-response of the potent inhibitor and MI-nc for a relevant time period (e.g., 72 hours).

  • Phenotypic Readout: Measure a key phenotype associated with the target. For an anti-cancer agent, this could be:

    • Cell Viability: Using assays like CellTiter-Glo®.

    • Apoptosis: Using Annexin V/PI staining and flow cytometry.

    • Target Gene Expression: Using qPCR to measure the mRNA levels of genes known to be regulated by MLL fusion proteins.

  • Data Analysis: Compare the dose-response curves for both compounds in both cell lines. The potent inhibitor should show high potency in the MLL-rearranged cells and significantly less potency in the control cells. MI-nc should be inactive or significantly less potent in both cell lines.

Data Summary & Comparison

The choice of method depends on the specific question being asked, from direct target binding to downstream functional effects.

Table 1: Comparison of Off-Target Validation Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Chemical Proteomics (AP-MS)Phenotypic Counter-Screening
Principle Ligand binding alters protein thermal stability.Competitive binding to affinity-captured proteome.Links target modulation to a cellular outcome.
Primary Output Target engagement EC50, thermal melt curves.List of potential binding partners (on- and off-targets).Cellular IC50, phenotypic dose-response curves.
Key Advantage Confirms direct target binding in live cells.Unbiased, proteome-wide discovery of off-targets.Directly tests the functional consequence of target inhibition.
Key Limitation Target-specific antibody/detection method required; throughput can be lower.Can miss low-affinity interactions; requires specialized MS expertise.Phenotype may be indirect; does not prove direct binding.
Role of MI-nc Confirms stabilization is not a scaffold effect.Differentiates specific binders from non-specific scaffold interactors.Confirms the phenotype is due to on-target activity, not scaffold toxicity.

Table 2: Hypothetical Data from an Off-Target Validation Campaign

CompoundMethodTarget/ReadoutResultInterpretation
Potent Inhibitor CETSAMenin ProteinΔTm = +4.2°CStrong on-target engagement in cells.
MI-nc CETSAMenin ProteinΔTm = +0.3°CNo significant on-target engagement.
Potent Inhibitor AP-MSProtein Kinase Z95% competitionPotential off-target interaction.
MI-nc AP-MSProtein Kinase Z92% competitionOff-target effect is likely related to the shared chemical scaffold.
Potent Inhibitor Phenotypic ScreenApoptosis (MV4-11 cells)IC50 = 0.5 µMPotent on-target functional effect.
MI-nc Phenotypic ScreenApoptosis (MV4-11 cells)IC50 > 100 µMFunctional effect is specific to the potent on-target inhibitor.

Conclusion

Validating the selectivity of a small molecule inhibitor is a complex, multi-faceted process that is fundamental to modern drug development. It requires a suite of orthogonal assays that probe drug-protein interactions from the biophysical to the functional level. In this context, the use of a well-matched negative control is not merely good practice—it is essential for the unambiguous interpretation of experimental results. MI-nc (hydrochloride), as a structurally related but inactive analog of potent menin-MLL inhibitors, provides an ideal tool for this purpose. By systematically integrating MI-nc into CETSA, chemical proteomics, and phenotypic screening workflows, researchers can confidently distinguish true on-target effects from off-target liabilities, thereby building a robust data package that supports the continued development of safe and effective therapeutics.

References

  • Grembecka J, He S, Shi A, et al. Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia. Nature chemical biology. 2012;8(3):277-284. [Link]

  • Lin, A., Giuliano, C.J., Palladino, A. et al. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. 2019;11(509):eaaw8412. [Link]

  • Off-Target Effects Analysis - Creative Diagnostics. [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R. et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. 2016;1439:237-51. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.net. [Link]

  • Armstrong, Z.A., Bird, J.H., Heesom, K.J. et al. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. 2024;35(1):2349103. [Link]

  • Drewes, G., Knapp, S. The future of kinome profiling. Nature Reviews Drug Discovery. 2018;17:311–312. [Link]

  • Klaeger, S., Gohlke, B., Scott, K.A. et al. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology. 2022;18(8):e1010343. [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Cell Chemical Biology. 2023;30(6):581-603. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. [Link]

  • Wells, C.I., Vasta, J.D., Robers, M.B. et al. Cellular Context Influences Kinase Inhibitor Selectivity. ACS Chemical Biology. 2022;17(2):336-347. [Link]

Sources

Validating Menin-MLL Inhibition: A Comparative Guide to MI-nc (Negative Control)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Partner in High-Fidelity Screening

In the high-stakes arena of disrupting protein-protein interactions (PPIs), specifically the Menin-MLL complex in MLL-rearranged leukemias, the risk of false positives is notoriously high. While potent inhibitors like MI-2 and MI-463 garner the spotlight, MI-nc (hydrochloride) plays an equally critical, albeit silent, role.

MI-nc is not a drug candidate; it is the structural negative control essential for validating the on-target mechanism of Menin inhibitors. This guide compares MI-nc against its active counterparts to demonstrate how it serves as a "truth serum" in phenotypic screening, distinguishing genuine epigenetic modulation from off-target cytotoxicity.

Disambiguation Alert: The "MI-2" Confusion

Note from the Bench: The identifier "MI-2" is used in two distinct fields.

  • Menin-MLL Inhibition: MI-2 is a thienopyrimidine-based inhibitor. MI-nc is its specific negative control. (Focus of this guide).

  • MALT1 Inhibition: A different "MI-2" (phenothiazine derivative) exists for lymphoma. MI-nc is not the standard control for MALT1 (inactive analogs like MI-2A7 are used there).

Chemical & Mechanistic Comparison

The power of MI-nc lies in its structural similarity to the active inhibitor, MI-2, differing only by slight modifications that abrogate binding affinity to the Menin central pocket.

Mechanism of Action (MoA)
  • Target: Menin (Scaffold protein encoded by MEN1).

  • Interaction: Menin binds the N-terminus of MLL fusion proteins (e.g., MLL-AF9), driving the expression of leukemogenic genes HOXA9 and MEIS1.

  • MI-2 (Active): Mimics the MLL binding motif (MBM1), occupying the F9 and P13 pockets on Menin, displacing MLL.

  • MI-nc (Control): Retains the core scaffold but lacks the specific hydrophobic contacts required for high-affinity binding.

Comparative Profile: Active vs. Negative Control
FeatureMI-2 (Active Probe) MI-nc (Negative Control) MI-463 (Next-Gen Active)
Role Primary Hit / Active ProbeSpecificity ValidatorLead Optimization Candidate
Binding Affinity (IC50) ~446 nM (Potent)> 193 µM (Weak/Inactive)~15 nM (Ultra-Potent)
Dissociation Constant (Kd) 158 nMN/A (No significant binding)< 10 nM
Cellular GI50 (Leukemia) ~5–10 µM> 50–100 µM < 1 µM
HOXA9 Downregulation Significant ReductionNo Effect Complete Ablation
Solubility (HCl Salt) High (PBS/Water compatible)High (PBS/Water compatible)High

Key Insight: If your screening hit kills cells but MI-nc also kills cells at the same concentration, your hit is likely acting through general toxicity (PAINS), not Menin inhibition.

Visualization: The Validation Logic

The following diagram illustrates the "Self-Validating" workflow. MI-nc is used to filter out false positives during the hit-to-lead phase.

Menin_Screening_Logic cluster_0 Menin-MLL Interaction Pathway cluster_1 Inhibitor Action Menin Menin Protein Complex Menin-MLL Complex Menin->Complex + MLL MLL MLL-Fusion Protein MLL->Complex GeneExp HOXA9 / MEIS1 Expression (Leukemogenesis) Complex->GeneExp Result_Active Result: Differentiation & Apoptosis GeneExp->Result_Active If Blocked Result_Inactive Result: No Change (Leukemia Persists) GeneExp->Result_Inactive If Active MI2 MI-2 (Active) MI2->Complex Displaces MLL (IC50 ~450nM) MI2->GeneExp Blocks MInc MI-nc (Control) MInc->Complex Fails to Bind (IC50 >193µM) MInc->GeneExp No Effect

Caption: Comparative mechanism of MI-2 (Active) vs. MI-nc (Control). MI-nc fails to displace MLL, leaving the leukemogenic pathway intact, serving as a baseline for toxicity checks.

Experimental Protocols: The "Self-Validating" System

To ensure scientific integrity, use MI-nc in a Fluorescence Polarization (FP) counter-screen. This protocol validates that binding is specific to the Menin pocket.

Protocol: Menin-MLL Fluorescence Polarization Competition Assay

Objective: Determine if a compound specifically displaces the MLL peptide from Menin.

Materials:

  • Protein: Recombinant Human Menin (residues 1–600).

  • Probe: Fluorescein-labeled MBM1 peptide (FITC-MBM1).

  • Buffer: 50 mM Tris (pH 8.0), 50 mM NaCl, 1 mM TCEP, 0.1% PEG-8000.

  • Compounds: MI-2 (Active), MI-nc (Control).

Step-by-Step Methodology:

  • Plate Preparation: Use black, low-binding 384-well microplates.

  • Master Mix: Dilute Menin protein to 100 nM and FITC-MBM1 probe to 10 nM in the assay buffer.

    • Why? This concentration is near the Kd of the interaction, ensuring sensitivity to competitive inhibitors.

  • Compound Addition:

    • Add MI-2 in a dose-response series (e.g., 10 µM down to 0.1 nM).

    • Add MI-nc in the same range (up to 100 µM).

    • Include DMSO-only wells (0% Inhibition) and unlabeled MBM1 peptide wells (100% Inhibition).

  • Incubation: Incubate for 30–60 minutes at room temperature in the dark.

    • Causality: Equilibrium must be reached for accurate IC50 calculation.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

  • Data Analysis:

    • Plot mP (milli-polarization) units against log[Compound].

    • Validation Criteria:

      • MI-2 must show a sigmoidal dose-response with IC50 < 1 µM.

      • MI-nc must show a flat line (no displacement) up to 50–100 µM.

Cellular Viability Counter-Screen (MTT/CellTiter-Glo)
  • Treat MLL-rearranged cells (e.g., MV4;11 or MOLM-13) with MI-2 and MI-nc.

  • MI-2 should induce differentiation (CD11b upregulation) and apoptosis at ~1–5 µM.

  • MI-nc should show no toxicity at these concentrations.

  • Critical Check: If MI-nc kills cells at 5 µM, the scaffold itself is toxic, and the "hit" is a false positive.

Alternatives in the Screening Toolkit

While MI-nc is the specific control for the MI-series, other compounds define the landscape of Menin inhibition.

AlternativeTypeApplicationPros/Cons
MI-2 Active InhibitorPrimary ProbePro: Well-characterized.[1] Con: Moderate potency (nM range), limited oral bioavailability.
MI-463 / MI-503 Active InhibitorIn Vivo StudiesPro: High potency (<20 nM), orally bioavailable. Con: More expensive than MI-2.
M-525 Active InhibitorAdvanced LeadPro: Covalent-like potency (though reversible). Con: Proprietary in some libraries.
VTP-50469 Clinical CandidateClinical BenchmarkPro: Extremely potent. Con: Often restricted availability for basic screening.

References

  • Grembecka, J., et al. (2012). "Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia."[2][3][4] Nature Chemical Biology, 8(3), 277–284.[2][3]

    • Significance: The foundational paper describing the synthesis of MI-2 and the inactive control MI-nc.
  • Yokoyama, A., et al. (2005). "The menin tumor suppressor protein is an essential oncogenic cofactor for MLL-associated leukemogenesis."[2] Cell, 123(2), 207–218.[2]

    • Significance: Establishes the biological rationale for targeting the Menin-MLL interaction.
  • Borkin, D., et al. (2015). "Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo." Cancer Cell, 27(4), 589–602.

    • Significance: Describes the evolution of MI-2 into the more potent MI-463/503 series.

Sources

Defining Specificity: MI-nc (HCl) as the Essential Negative Control for Menin-MLL Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis of MI-nc (hydrochloride), specifically focusing on its critical role as a negative control in validating the specificity of Menin-MLL inhibitors.

Executive Summary: The Role of MI-nc

In the development of targeted therapies for KMT2A-rearranged (MLL-r) leukemias, proving "on-target" efficacy is as critical as potency. MI-nc (hydrochloride) serves a unique function in this landscape: it is the structurally matched negative control for the MI-series inhibitors (e.g., MI-2, MI-3).

Unlike active candidates (such as Revumenib or MI-503) designed for high affinity, MI-nc is engineered to have negligible affinity for the menin pocket while retaining similar physicochemical properties to the active drugs. Its "performance" is defined by its lack of activity; it allows researchers to distinguish between genuine menin-dependent anti-leukemic effects and non-specific compound toxicity.

Key Distinction:

  • Active Probes (e.g., MI-2): Displace MLL from Menin

    
     Induce Differentiation/Apoptosis.
    
  • Specificity Control (MI-nc): Fails to displace MLL

    
     No Phenotypic Change.
    

Comparative Performance Analysis

To validate the specificity of a Menin-MLL inhibitor, one must compare the active compound against MI-nc.[1] If a biological effect (e.g., cell death) is observed with MI-2 but not with MI-nc, the effect is confirmed as menin-specific.

Quantitative Binding & Activity Data

The following table summarizes the performance gap required for a valid control system. Note the orders-of-magnitude difference in


 values.
CompoundRoleMenin-MLL Binding

(FP Assay)
Binding Affinity

Cellular

(MLL-AF9 BMCs)
MI-nc Negative Control 193 µM > 100 µM > 50 µM (Inactive)
MI-2 First-Gen Active0.446 µM158 nM~5–10 µM
MI-463 Optimized Probe0.015 µM (15 nM)~10 nM0.22 µM
MI-503 In Vivo Probe0.014 µM (14 nM)~10 nM0.22 µM

Data Sources: Grembecka et al. (2012), Borkin et al. (2015).

Structural Basis of Specificity[2]
  • The Active Mechanism: Active inhibitors (MI-2, MI-503) mimic the MBM1 (Menin Binding Motif 1) peptide of MLL. They utilize a thienopyrimidine or related core to form critical hydrogen bonds (e.g., with Tyr276, Trp341) and hydrophobic interactions within the menin central cavity.

  • The MI-nc Difference: MI-nc retains the core scaffold but lacks key functional groups required for high-affinity binding. This structural similarity ensures that any "off-target" toxicity caused by the chemical scaffold itself would likely appear in the MI-nc treatment group, acting as a background filter.

Mechanism of Action & Control Logic

The following diagram illustrates the mechanistic divergence between the active inhibitor and MI-nc, establishing the logic for specificity validation.

Menin_Mechanism cluster_legend Experimental Outcome Menin Menin Protein Complex Menin-MLL Complex (Leukemogenic) Menin->Complex Binds MLL MLL MLL-Fusion Protein MLL->Complex Displaced Complex Disrupted (Differentiation/Apoptosis) Complex->Displaced MLL Displaced Intact Complex Intact (Leukemia Progression) Complex->Intact No Displacement Active_Drug Active Inhibitor (e.g., MI-2, MI-503) Active_Drug->Complex High Affinity Binding (Competes with MLL) MI_nc MI-nc (Negative Control) MI_nc->Complex Low/No Affinity (Fails to Compete)

Figure 1: Mechanistic divergence. Active inhibitors displace MLL, leading to therapeutic effects. MI-nc fails to bind, leaving the leukemogenic complex intact. If MI-nc kills cells, the death is off-target.

Experimental Protocols for Specificity Validation

To rigorously prove that a biological effect is driven by Menin-MLL inhibition, you must run MI-nc in parallel with your active compound.

Protocol A: Fluorescence Polarization (FP) Competition Assay

Objective: Quantify the binding affinity difference between MI-nc and the active probe.

Reagents:

  • Recombinant Human Menin (100 nM final).

  • Fluorescein-labeled MLL peptide (FAM-MBM1, 10 nM final).

  • Assay Buffer: 50 mM Tris (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

Workflow:

  • Preparation: Dilute MI-nc and Active Compound (e.g., MI-2) in DMSO. Prepare a serial dilution (10-point dose-response) ranging from 100 µM down to 1 nM.

  • Incubation: Mix 100 nM Menin protein with the serial dilutions of compounds. Incubate for 30 minutes at Room Temperature (RT) to allow pocket occupancy.

  • Probe Addition: Add 10 nM FAM-MBM1 peptide to all wells.

  • Equilibration: Incubate for 30–60 minutes at RT in the dark.

  • Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 530 nm) on a multimode plate reader.

  • Analysis: Plot mP (milli-polarization) vs. log[Compound].

    • Valid Result: Active compound shows a sigmoidal dose-dependent drop in mP (

      
      ). MI-nc shows a flat line or minimal drop only at the highest concentration (
      
      
      
      ).
Protocol B: Cellular Specificity & Viability Assay

Objective: Confirm that cell growth inhibition is on-target.

Reagents:

  • Target Cells: MV4;11 (MLL-AF4) or MOLM-13 (MLL-AF9).[2]

  • Control Cells: HL-60 or K562 (Non-MLL rearranged; should be less sensitive to Menin inhibition).

  • Readout: MTT, CCK-8, or CellTiter-Glo.

Workflow:

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates.

  • Treatment: Treat cells with Active Compound and MI-nc in parallel.

    • Concentrations: 0, 0.1, 1.0, 5.0, 10.0, 25.0 µM.

    • Crucial Step: Include a DMSO vehicle control.

  • Duration: Incubate for 7 days . (Menin inhibition requires multiple cell cycles to induce differentiation-linked apoptosis; 24-48h is often too short).

    • Note: Split cells and replenish media/drug at Day 3 or 4 if needed to prevent overgrowth in controls.

  • Readout: Add viability reagent and measure luminescence/absorbance.

  • Interpretation:

    • Specific Effect: Active compound

      
       nM in MLL-r cells. MI-nc 
      
      
      
      .[3]
    • Off-Target Toxicity: If MI-nc kills cells at 1–5 µM, the scaffold is toxic, and the result is invalid.

Validation Workflow Diagram

Use this decision tree to interpret your experimental results when using MI-nc.

Validation_Workflow Start Start: Phenotypic Screen Test Test Active Drug vs. MI-nc Start->Test Result1 Active: Potent Effect MI-nc: No Effect Test->Result1 Ideal Scenario Result2 Active: Potent Effect MI-nc: Potent Effect Test->Result2 Toxicity Warning Result3 Active: No Effect MI-nc: No Effect Test->Result3 Optimization Needed Conclusion1 VALIDATED: On-Target Menin Inhibition Result1->Conclusion1 Conclusion2 INVALID: Off-Target Toxicity / Scaffold Effect Result2->Conclusion2 Conclusion3 INVALID: Lack of Potency or Permeability Result3->Conclusion3

Figure 2: Interpretation logic for MI-nc controlled experiments.

References

  • Grembecka, J., et al. (2012).[1][4][5][6] Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in leukemia.[1][7][8][9][4][5] Nature Chemical Biology, 8(3), 277-284.[1][4][5]

    • Source of MI-2 and MI-nc original characteriz
  • Borkin, D., et al. (2015).[6] Pharmacologic inhibition of the Menin-MLL interaction blocks progression of MLL leukemia in vivo.[2][10] Cancer Cell, 27(4), 589-602.

    • Development of MI-463/503 and advanced valid
  • Cayman Chemical. (n.d.). MI-nc (hydrochloride)

    • Verification of MI-nc as a neg

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Handling and Disposal of MI-nc (hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug discovery, novel chemical entities present both exciting opportunities and inherent safety challenges. MI-nc (hydrochloride) is a valuable research tool, serving as a negative control for the potent menin-MLL inhibitor, MI-2.[1][2] While its inhibitory activity is significantly weaker than its counterpart, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and well-defined handling protocol. This guide, grounded in the principles of chemical safety and risk mitigation, provides essential, immediate, and procedural information for the safe handling and disposal of MI-nc (hydrochloride), ensuring the well-being of laboratory personnel and the integrity of your research.

The Precautionary Principle: Treating the Unknown with Respect

Given the lack of specific toxicological data for MI-nc (hydrochloride), it must be handled as a potent compound of unknown toxicity.[3][4] This precautionary approach is paramount to minimizing potential exposure and ensuring a safe laboratory environment. The recommendations outlined in this guide are based on the hazard information available for the closely related and more potent compound, MI-2 (hydrochloride), which is classified as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[2]

Core Safety Directives: Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table outlines the minimum PPE requirements for handling MI-nc (hydrochloride) in various laboratory settings.

Operation Engineering Controls Hand Protection Eye Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile GlovesChemical Splash GogglesFull-length Lab Coat (buttoned)N95 Respirator (or higher)
Solution Preparation & Handling Chemical Fume HoodNitrile GlovesChemical Splash GogglesFull-length Lab Coat (buttoned)Not generally required if handled in a fume hood
Cell Culture & In Vitro Assays Biosafety Cabinet (Class II)Nitrile GlovesSafety GlassesFull-length Lab Coat (buttoned)Not generally required

Causality Behind PPE Choices:

  • Double Gloving: When handling the solid form of a potent compound, double gloving provides an additional barrier against contamination in the event of a tear or puncture in the outer glove.[5]

  • Chemical Splash Goggles: These are essential to protect the eyes from both solid particulates and splashes of solutions containing MI-nc (hydrochloride).[6]

  • N95 Respirator: Weighing and handling of powdered substances can generate airborne particles. An N95 respirator is crucial to prevent inhalation of the compound.[3]

  • Chemical Fume Hood/Ventilated Enclosure: These engineering controls are the primary line of defense to minimize inhalation exposure by capturing airborne particles at the source.[7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan is critical for minimizing the risk of exposure and contamination.

Workflow for Handling MI-nc (hydrochloride)

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Solid MI-nc (hydrochloride) prep_area->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Work Surfaces use->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe

Caption: Standard workflow for handling MI-nc (hydrochloride).

Experimental Protocol: Weighing and Solution Preparation
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare the work area within a certified chemical fume hood by lining the surface with absorbent bench paper.

    • Gather all necessary equipment (spatula, weigh paper, vials, solvent, etc.) and place them in the fume hood.

  • Weighing:

    • Tare a piece of weigh paper on an analytical balance inside a ventilated balance enclosure or a chemical fume hood.

    • Carefully transfer the desired amount of MI-nc (hydrochloride) powder onto the weigh paper using a clean spatula. Avoid creating dust.

    • Record the weight and carefully fold the weigh paper to contain the powder.

  • Dissolution:

    • Transfer the weighed powder into an appropriate vial.

    • Using a calibrated pipette, add the desired solvent to the vial.

    • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Post-Handling:

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol).

    • Dispose of the weigh paper and any other contaminated disposables in a designated hazardous waste container.

Disposal Plan: Neutralization and Waste Management

Proper disposal of MI-nc (hydrochloride) and associated waste is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.

Disposal Workflow

cluster_waste Waste Generation cluster_treatment Waste Treatment & Disposal solid_waste Solid Waste (unused powder, contaminated consumables) solid_disposal Dispose in Labeled Hazardous Waste Container solid_waste->solid_disposal liquid_waste Liquid Waste (unused solutions, experimental waste) neutralize Neutralize Liquid Waste (pH 6-8) liquid_waste->neutralize liquid_disposal Dispose according to Institutional Guidelines neutralize->liquid_disposal

Caption: Disposal workflow for MI-nc (hydrochloride) waste.

Protocol for Neutralization of Liquid Waste

Due to its hydrochloride salt form, acidic waste solutions containing MI-nc should be neutralized before disposal.

  • Preparation:

    • Work within a chemical fume hood and wear appropriate PPE.

    • Have a neutralizing agent, such as a sodium bicarbonate solution (baking soda), and pH indicator strips ready.

  • Neutralization:

    • Slowly add the sodium bicarbonate solution to the acidic waste while stirring.

    • Be aware that this may cause fizzing or gas evolution (carbon dioxide). Add the neutralizer slowly to control the reaction.

    • Periodically check the pH of the solution using pH indicator strips.

    • Continue adding the neutralizing agent until the pH is between 6 and 8.

  • Disposal:

    • Once neutralized, the solution can be disposed of according to your institution's chemical waste disposal procedures. Do not pour chemical waste down the drain unless specifically permitted by your institution's environmental health and safety office.[8]

Emergency Procedures: Be Prepared

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely work with MI-nc (hydrochloride), fostering a culture of safety and scientific excellence in the laboratory.

References

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

  • IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • University of California, Irvine - Environmental Health & Safety. (n.d.). Research Laboratory and Personal Protective Equipment. Retrieved from [Link]

  • WIT Press. (n.d.). Handling of high potency drugs: process and containment. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • University of Toronto Scarborough - Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Disposal. Retrieved from [Link]

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。